LAS195319
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N10O3S/c1-16-9-11-38-25(16)29(40)39(19-6-4-3-5-7-19)28(36-38)17(2)35-27-24-22(14-32-26(24)33-15-34-27)21-12-18(37-43(30,41)42)13-23-20(21)8-10-31-23/h3-15,17,31,37H,1-2H3,(H2,30,41,42)(H2,32,33,34,35)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFZGJZTPSVQMY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)N(C(=NN2C=C1)C(C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N(C(=NN2C=C1)[C@@H](C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LAS195319
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS195319 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Developed by Almirall S.A., this investigational compound is administered via inhalation for the targeted treatment of respiratory diseases with a significant inflammatory component, such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action centers on the modulation of the PI3Kδ signaling pathway, a critical regulator of immune cell function. This guide provides a comprehensive overview of the preclinical data available for this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the underlying signaling pathways it modulates.
Core Mechanism of Action: Inhibition of PI3Kδ
This compound exerts its therapeutic effect through the highly potent and selective inhibition of PI3Kδ. The PI3K family of lipid kinases is divided into three classes, with Class I being pivotal in immune signaling. The Class I PI3Ks are further subdivided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in leukocytes, making them attractive targets for inflammatory and autoimmune diseases.
PI3Kδ plays a crucial role in the activation, differentiation, proliferation, and survival of various immune cells, including B cells, T cells, mast cells, and neutrophils. Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of cellular processes that drive the inflammatory response.
By inhibiting PI3Kδ, this compound effectively dampens this signaling cascade, leading to a reduction in the activation and function of key immune cells implicated in the pathophysiology of asthma and COPD. This targeted approach is designed to deliver anti-inflammatory effects directly to the lungs while minimizing systemic exposure and potential side effects.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | Enzymatic | 0.5 | - |
| Cellular | 2.7 | - | |
| PI3Kβ | Enzymatic | >10 | >20-fold |
| PI3Kγ | Enzymatic | >10 | >20-fold |
| PI3Kα | Not Reported | - | - |
Note: Specific IC50 values for PI3Kα have not been publicly disclosed, though high selectivity has been reported.
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration Route | Dose |
| Molecular Weight (MW) | 594 g/mol | - | - | - |
| Topological Polar Surface Area (TPSA) | 169 Ų | - | - | - |
| Hydrogen Bond Donors | 5 | - | - | - |
| Lung AUC | 15.5 µg·h/g | Rat | Intratracheal | 0.05 mg/kg |
| Lung/Plasma Ratio | 2925 | Rat | Intratracheal | 0.05 mg/kg |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been fully disclosed in the public domain. However, based on standard methodologies in pharmacology and drug development, the following outlines the likely experimental approaches.
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
The potency and selectivity of this compound against PI3K isoforms were likely determined using a biochemical kinase assay. A typical protocol would involve:
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound (this compound) at various concentrations.
-
Assay Procedure:
-
The kinase reaction is initiated by incubating the PI3K enzyme with the lipid substrate and a concentration gradient of this compound.
-
The reaction is started by the addition of ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated product (PIP3) is quantified. If a radiolabeled ATP is used, this can be done through scintillation counting after separation of the product. Alternatively, non-radioactive methods using luminescence or fluorescence detection can be employed.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Activity Assay
To determine the activity of this compound in a cellular context, a variety of assays could be employed, often using immune cells such as B cells, T cells, or neutrophils. A common method involves measuring the inhibition of a downstream signaling event, such as Akt phosphorylation.
-
Cell Culture: A relevant immune cell line or primary cells are cultured under standard conditions.
-
Stimulation and Treatment:
-
Cells are pre-incubated with varying concentrations of this compound.
-
The PI3Kδ pathway is then activated by adding a specific stimulus (e.g., B cell receptor activation for B cells, T cell receptor activation for T cells, or a chemokine for neutrophils).
-
-
Endpoint Measurement:
-
After a short incubation period with the stimulus, the cells are lysed.
-
The level of phosphorylated Akt (pAkt) is measured using techniques such as Western blotting or a cell-based ELISA.
-
-
Data Analysis: The IC50 value is determined by plotting the inhibition of pAkt against the concentration of this compound.
In Vivo Efficacy Models
The efficacy of this compound in preclinical models of asthma and COPD was likely evaluated using well-established rodent models.
-
Ovalbumin-Induced Asthma Model: This is a common model to study allergic airway inflammation.
-
Sensitization: Mice or rats are sensitized to the allergen ovalbumin (OVA) via intraperitoneal injections, typically with an adjuvant like aluminum hydroxide.
-
Challenge: Following sensitization, the animals are challenged with aerosolized OVA directly into the lungs to induce an asthmatic response.
-
Treatment: this compound would be administered via inhalation prior to the OVA challenge.
-
Endpoint Analysis: Key endpoints would include the analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (eosinophils, neutrophils, lymphocytes), measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the lung, histological analysis of lung tissue for inflammation and mucus production, and assessment of airway hyperresponsiveness.
-
-
Cigarette Smoke-Induced COPD Model: This model mimics the chronic inflammation and lung damage seen in human COPD.
-
Exposure: Rodents are exposed to cigarette smoke for a prolonged period (weeks to months) to induce a COPD-like phenotype.
-
Treatment: this compound would be administered via inhalation during the cigarette smoke exposure period.
-
Endpoint Analysis: Endpoints would include inflammatory cell influx (particularly neutrophils and macrophages) in BALF, measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), and histological assessment of lung tissue for signs of emphysema and airway remodeling.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway inhibited by this compound and a conceptual workflow for its preclinical evaluation.
Conclusion
This compound is a promising inhaled therapeutic candidate that demonstrates high potency and selectivity for PI3Kδ. Its mechanism of action, centered on the inhibition of a key inflammatory signaling pathway in leukocytes, offers a targeted approach for the treatment of respiratory diseases such as asthma and COPD. The preclinical data, although not fully comprehensive in the public domain, support its development as a locally acting anti-inflammatory agent with the potential for a favorable safety profile due to its inhaled route of administration and high lung retention. Further clinical investigation is required to fully elucidate its therapeutic potential in patient populations.
No Publicly Available Information for LAS195319
Despite a thorough search of public databases, scientific literature, and patent repositories, no specific information is available for the identifier "LAS195319." This identifier does not correspond to any publicly disclosed drug, chemical compound, or biological agent.
It is highly probable that "this compound" is an internal designation used by a pharmaceutical, biotechnology, or research organization that has not yet been made public. Such internal identifiers are common during the early stages of drug discovery and development and typically do not appear in public records until the compound is ready for clinical trials, publication, or patent application.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to this compound, as no such information exists in the public domain. The core requirements of the request, including data presentation, experimental methodologies, and visualizations, cannot be fulfilled due to the absence of foundational information on the topic.
Further inquiries would be contingent on the public disclosure of this identifier and its associated research by the organization that originated it.
An In-Depth Technical Guide to PIM Kinase Inhibition
An in-depth search has revealed no publicly available information for a PIM kinase inhibitor specifically designated as LAS195319 . The clinical trial identifier NCT06195319 is registered for a different therapeutic agent, Simufilam, and is not associated with a PIM kinase inhibitor.
Therefore, this document provides a comprehensive technical guide on the PIM kinase family as a therapeutic target and utilizes a well-documented pan-PIM kinase inhibitor, TP-3654 , as an exemplar to fulfill the core requirements of the original request.
Audience: Researchers, scientists, and drug development professionals.
Introduction to PIM Kinases
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell cycle progression, apoptosis, and cellular metabolism.[1][2] Unlike many other kinases, PIM kinases are constitutively active upon expression and their activity is primarily regulated at the transcriptional and protein stability levels.[] Their expression is induced by a variety of cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][4]
Overexpression of PIM kinases is a common feature in a wide range of hematological malignancies and solid tumors, including prostate cancer, acute myeloid leukemia (AML), and multiple myeloma, often correlating with poor prognosis.[2][5][6] This makes the PIM kinase family an attractive target for cancer therapy.[7]
The PIM Kinase Signaling Pathway
PIM kinases phosphorylate a broad range of downstream substrates, leading to the promotion of cell survival and proliferation. Key signaling pathways influenced by PIM kinases are detailed below.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
No Public Data Available for LAS195319
Despite a comprehensive search, no publicly available information, research, or clinical data could be found for the identifier "LAS195319." This prevents the creation of the requested in-depth technical guide and whitepaper.
The absence of public information suggests several possibilities:
-
Internal Designation: this compound may be an internal compound code used by a research organization that has not yet been publicly disclosed. Pharmaceutical and biotechnology companies often use internal identifiers during the early stages of drug discovery and development.
-
Early-Stage or Discontinued (B1498344) Project: The project associated with this compound might be in a very early, confidential stage of development, or it may have been discontinued before any information was published or presented in public forums.
-
Typographical Error: It is also possible that "this compound" contains a typographical error, and the correct identifier is different.
Without any primary data, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
To proceed with this request, a valid and publicly disclosed identifier for the compound of interest is required. Should an alternative name or any associated publications be available, the requested technical guide can be developed.
A Technical Deep Dive into LAS195319: A Potent and Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LAS195319 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] Primarily expressed in leukocytes, PI3Kδ plays a crucial role in immune cell function, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound, with the IUPAC name N-[4-(4-{[(1S)-1-(5-methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo-[2,1-f ][5][6][7]triazin-2-yl)ethyl]amino}-7H-pyrrolo [2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide, is a complex heterocyclic molecule.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | N-[4-(4-{[(1S)-1-(5-methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo-[2,1-f ][5][6][7]triazin-2-yl)ethyl]amino}-7H-pyrrolo [2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide[1] |
| CAS Number | 1605328-04-8[2][8] |
| Molecular Formula | C29H26N10O3S[2] |
| Molecular Weight | 594.65 g/mol [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Physical State | Solid powder (presumed) | Typical for compounds of this class. |
| Solubility | Soluble in DMSO | Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for in vitro screening of nonpolar compounds. |
| Melting Point | Not available | Experimental data not found in the public domain. |
| Boiling Point | Not available | Experimental data not found in the public domain. |
Pharmacological Profile
This compound is a highly potent and selective inhibitor of PI3Kδ, with a reported half-maximal inhibitory concentration (IC50) of 0.5 nM.[2][8] Its selectivity for the δ isoform over other Class I PI3K isoforms (α, β, and γ) is a key characteristic, potentially leading to a more favorable safety profile by minimizing off-target effects. The primary mechanism of action of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is central to regulating cell growth, proliferation, survival, and differentiation, particularly in immune cells.
Table 3: Pharmacodynamic Properties of this compound
| Parameter | Value |
| Target | Phosphoinositide 3-kinase delta (PI3Kδ) |
| Mechanism of Action | Inhibition of the PI3K/AKT/mTOR signaling pathway |
| IC50 (PI3Kδ) | 0.5 nM[2][8] |
| Therapeutic Potential | Respiratory diseases (Asthma, COPD), Inflammatory diseases[1][3][4] |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that this compound modulates. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the in vitro characterization of this compound. These protocols are intended as a starting point for researchers and may require optimization based on specific experimental conditions and cell types.
In Vitro PI3Kδ Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method to determine the IC50 of this compound against the PI3Kδ enzyme.
Table 4: Materials for PI3Kδ HTRF Assay
| Reagent/Equipment |
| Recombinant human PI3Kδ enzyme |
| This compound (solubilized in DMSO) |
| PIP2 (substrate) |
| ATP |
| HTRF Kinase Buffer |
| HTRF Detection Reagents (e.g., anti-PIP3 antibody and tracer) |
| 384-well low-volume assay plates |
| HTRF-compatible plate reader |
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted this compound or vehicle control (DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3Kδ enzyme, diluted in HTRF kinase buffer, to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's instructions.
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro PI3Kδ HTRF enzymatic assay.
Cellular Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a relevant cell line (e.g., a leukocyte cell line).
Table 5: Materials for MTT Assay
| Reagent/Equipment |
| Relevant cell line (e.g., Jurkat, Ramos) |
| Complete cell culture medium |
| This compound (solubilized in DMSO) |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution |
| Solubilization solution (e.g., acidified isopropanol) |
| 96-well cell culture plates |
| Microplate reader |
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for PI3K Pathway Inhibition
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of downstream targets of PI3K, such as AKT.
Table 6: Materials for Western Blotting
| Reagent/Equipment |
| Relevant cell line |
| This compound (solubilized in DMSO) |
| Lysis buffer with protease and phosphatase inhibitors |
| BCA protein assay kit |
| SDS-PAGE gels and running buffer |
| PVDF membrane |
| Blocking buffer (e.g., 5% BSA or non-fat milk in TBST) |
| Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT) |
| HRP-conjugated secondary antibody |
| Chemiluminescent substrate |
| Imaging system |
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies against phosphorylated and total AKT.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total AKT, which indicates the level of pathway inhibition.
Conclusion
This compound is a promising, highly potent, and selective PI3Kδ inhibitor with significant therapeutic potential for respiratory and inflammatory diseases. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate its pharmacological properties and potential clinical applications. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 1605328-04-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing PI3K Inhibitors for Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dcchemicals.com [dcchemicals.com]
In-depth Technical Guide: Pan-PIM Kinase Inhibitors
Attention Researchers, Scientists, and Drug Development Professionals: Information regarding a specific pan-PIM kinase inhibitor designated as LAS195319 is not publicly available. This identifier may correspond to an internal development code, a discontinued (B1498344) compound, or a proprietary designation that has not been disclosed in scientific literature or clinical trial databases.
As an alternative, this guide provides a comprehensive technical overview of a well-characterized, potent, and selective pan-PIM kinase inhibitor, GDC-0339 , as a representative example for this class of therapeutic agents. The information presented herein is synthesized from publicly available preclinical data and serves as a valuable resource for understanding the development and application of pan-PIM kinase inhibitors.
Introduction to PIM Kinases and Their Inhibition
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell survival, proliferation, and differentiation.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[2][3] Pan-PIM inhibitors, which target all three isoforms, are being developed to overcome potential functional redundancy among the PIM kinases.[2]
GDC-0339: A Case Study of a Pan-PIM Kinase Inhibitor
GDC-0339 is a potent and selective pan-PIM kinase inhibitor developed by Genentech.[4] It exhibits excellent biochemical potency and favorable pharmacokinetic properties, making it a suitable candidate for clinical development.[4]
The following tables summarize the key quantitative data for GDC-0339 from preclinical studies.
Table 1: In Vitro Potency of GDC-0339 Against PIM Kinase Isoforms [4]
| PIM Isoform | Kᵢ (nM) |
| PIM1 | 0.018 |
| PIM2 | 0.11 |
| PIM3 | 0.008 |
Table 2: In Vivo Efficacy of GDC-0339 in a Human Myeloma (RPMI 8226) Xenograft Model [4]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| GDC-0339 | 100 | 90 |
Table 3: Pharmacokinetic Properties of GDC-0339 [4]
| Species | Bioavailability (%) | Predicted Human Half-life (hours) |
| Rodents | Improved (from earlier compounds) | - |
| Cynomolgus Monkeys | Favorable | 3.2 |
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay (Determination of Kᵢ): The inhibitory activity of GDC-0339 against the three PIM kinase isoforms was likely determined using a competitive binding assay or a direct enzymatic assay. A common method involves the use of a radiolabeled ATP analog and purified recombinant PIM kinase.
-
Reaction Setup: Recombinant human PIM1, PIM2, or PIM3 enzyme is incubated with a specific substrate (e.g., a peptide substrate) and a fixed concentration of a radiolabeled ATP analog (e.g., [γ-³³P]ATP) in a suitable reaction buffer.
-
Inhibitor Addition: A range of concentrations of GDC-0339 is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by capturing the substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each GDC-0339 concentration is calculated relative to a control reaction without the inhibitor. The Kᵢ value is then determined by fitting the data to an appropriate dose-response curve using non-linear regression analysis.
Human Tumor Xenograft Model: The in vivo efficacy of GDC-0339 was evaluated in a mouse xenograft model using a human multiple myeloma cell line.
-
Cell Culture: RPMI 8226 human multiple myeloma cells are cultured under standard conditions.
-
Tumor Implantation: A specific number of RPMI 8226 cells (e.g., 5 x 10⁶) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.
-
Drug Administration: GDC-0339 is administered to the treatment group at a specified dose and schedule (e.g., 100 mg/kg, orally, once daily). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathways and Mechanisms of Action
Pan-PIM inhibitors like GDC-0339 exert their anti-cancer effects by modulating several key signaling pathways that are critical for tumor cell survival and proliferation.
The following diagram illustrates the central role of PIM kinases in cellular signaling.
Caption: PIM Kinase Signaling Pathway and Inhibition by GDC-0339.
The process of identifying and characterizing a novel pan-PIM kinase inhibitor like GDC-0339 typically follows a structured workflow.
Caption: Workflow for Pan-PIM Kinase Inhibitor Discovery.
Conclusion
The development of pan-PIM kinase inhibitors like GDC-0339 represents a promising therapeutic strategy for various cancers. A thorough understanding of their mechanism of action, potency, and pharmacokinetic profile, as exemplified by the data presented, is crucial for their successful clinical translation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
An In-depth Technical Guide to the Biological Activity of LAS195319 (GS-5319)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LAS195319, also known as GS-5319, is a clinical-stage, orally bioavailable small molecule inhibitor that represents a novel approach in precision oncology. It is a potent and selective, MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The therapeutic strategy behind this compound is based on the concept of synthetic lethality, specifically targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, commonly found in various solid tumors, leads to the accumulation of methylthioadenosine (MTA), which in turn creates a unique vulnerability that is exploited by this compound to selectively induce cancer cell death while sparing normal tissues. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.
Introduction: Targeting a Synthetic Lethal Vulnerability
The co-deletion of the Cyclin-Dependent Kinase Inhibitor 2A (CDKN2A) and MTAP genes, located on chromosome 9p21, is a frequent event in a significant percentage of human cancers, including non-small cell lung cancer, pancreatic cancer, glioblastoma, and mesothelioma. While the loss of the tumor suppressor CDKN2A is a key driver of tumorigenesis, the incidental co-deletion of MTAP creates a specific metabolic vulnerability.
MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of MTA to adenine (B156593) and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the absence of this enzymatic activity leads to a significant intracellular accumulation of MTA. MTA is a weak endogenous inhibitor of PRMT5, a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of histone and non-histone proteins. This partial inhibition of PRMT5 in MTAP-deleted cells makes them exquisitely dependent on the remaining PRMT5 activity for their survival.
This compound is designed to exploit this dependency. It acts as an MTA-cooperative inhibitor, meaning it forms a stable ternary complex with PRMT5 and the accumulated MTA. This cooperative binding leads to a potent and highly selective inhibition of PRMT5's methyltransferase activity specifically in MTAP-deleted cancer cells, a prime example of a synthetic lethal therapeutic strategy.
Mechanism of Action
The mechanism of action of this compound is a multi-step process that culminates in the selective killing of MTAP-deleted cancer cells:
-
MTAP Deletion and MTA Accumulation: Cancer cells with a homozygous deletion of the MTAP gene are unable to metabolize MTA, leading to its significant intracellular accumulation.
-
MTA-Cooperative Binding: this compound enters the cell and binds to the PRMT5 enzyme. However, its binding affinity is dramatically increased in the presence of MTA. This results in the formation of a stable ternary complex: PRMT5-MTA-LAS195319 .
-
Potent and Selective PRMT5 Inhibition: The formation of this complex potently inhibits the methyltransferase activity of PRMT5. This inhibition is highly selective for MTAP-deleted cells due to their high intracellular MTA concentrations. In normal cells with functional MTAP, MTA levels are low, and therefore this compound has a significantly reduced inhibitory effect on PRMT5.
-
Downstream Effects of PRMT5 Inhibition: PRMT5 is a crucial enzyme for various cellular processes. Its inhibition leads to:
-
Disruption of Spliceosome Assembly: PRMT5 methylates Sm proteins (e.g., SmD1, SmD3, SmB/B'), which is essential for their proper assembly into the spliceosome complex. Inhibition of this process leads to widespread splicing defects and the generation of non-functional mRNA.
-
Altered Gene Expression: PRMT5 also methylates histones (e.g., H4R3, H3R8), influencing chromatin structure and gene expression.
-
Cell Cycle Arrest and Apoptosis: The culmination of these molecular defects leads to cell cycle arrest and the induction of apoptosis, ultimately resulting in cancer cell death.
-
Quantitative Preclinical Data
Disclaimer: Specific preclinical data for this compound (GS-5319) is not yet publicly available. The following tables present representative data for a similar class of MTA-cooperative PRMT5 inhibitors to illustrate the expected pharmacological profile.
Table 1: In Vitro Cellular Potency
| Cell Line | MTAP Status | IC50 (nM) - Cell Viability |
| HCT116 | Wild-Type | > 10,000 |
| HCT116 | MTAP-deleted | 50 |
| A549 | MTAP-deleted | 75 |
| PANC-1 | MTAP-deleted | 120 |
| Normal Fibroblasts | Wild-Type | > 10,000 |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | MTAP Status | Treatment | Tumor Growth Inhibition (%) |
| HCT116 | MTAP-deleted | Vehicle | 0 |
| HCT116 | MTAP-deleted | MTA-cooperative PRMT5i (oral, daily) | 85 |
| A549 | MTAP-deleted | Vehicle | 0 |
| A549 | MTAP-deleted | MTA-cooperative PRMT5i (oral, daily) | 78 |
| HCT116 | Wild-Type | MTA-cooperative PRMT5i (oral, daily) | < 10 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of MTA-cooperative PRMT5 inhibitors like this compound.
Cell Viability Assay (MTT/MTS Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines with and without MTAP deletion.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 MTAP-WT and MTAP-deleted isogenic pairs) into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 72-120 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.
-
Signal Detection: For MTT assays, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals. For MTS assays, the product is soluble.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
-
Objective: To assess the inhibition of PRMT5 methyltransferase activity by measuring the levels of a known PRMT5 substrate mark (SDMA) on target proteins like SmD3.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for 24-48 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for SDMA. Subsequently, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the extent of PRMT5 inhibition.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells with MTAP deletion (e.g., A549, HCT116 MTAP-deleted) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (formulated for oral gavage) or vehicle control to the respective groups daily or as per the determined dosing schedule.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in MTAP-deleted cancer cells.
Experimental Workflow for In Vitro Characterization
Caption: Experimental workflow for in vitro characterization of this compound.
Logical Relationship of Synthetic Lethality
Caption: Logical relationship of synthetic lethality with this compound.
No Publicly Available Data for LAS195319: Target Identification and Validation Analysis Cannot Be Performed
Comprehensive searches for the identifier "LAS195319" have yielded no publicly available scientific literature, clinical trial registrations, or other data related to a research compound or drug candidate with this designation. Consequently, the creation of an in-depth technical guide on its target identification and validation, as requested, cannot be fulfilled at this time.
The absence of information prevents the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways or experimental workflows. It is likely that "this compound" is an internal project code, a preclinical compound that has not yet been publicly disclosed, or a potential mistyping of a different identifier.
For a thorough analysis and generation of the requested technical whitepaper, a valid and publicly documented compound identifier is necessary. Researchers, scientists, and drug development professionals rely on published data to understand the mechanism of action, efficacy, and safety profile of novel therapeutic agents. Without this foundational information for this compound, any attempt to describe its target identification and validation would be speculative and lack the required scientific basis.
If "this compound" is an internal identifier, accessing proprietary company documentation would be necessary to fulfill the request. Alternatively, if the identifier is incorrect, providing the correct compound name, associated company or research institution, or any related publication details would be essential for a successful search and subsequent analysis.
We encourage the user to verify the identifier and, if possible, provide any alternative or additional information that could help in locating the relevant data. Once a publicly known compound is identified, a comprehensive technical guide conforming to the user's detailed specifications can be developed.
The Enigma of LAS195319: An Exploration in the Context of Oncogene Addiction
An extensive review of publicly available scientific and clinical data reveals no direct link between a compound designated LAS195319 and the well-established cancer biology concept of oncogene addiction. While the principles of oncogene addiction continue to drive the development of targeted cancer therapies, this compound does not appear in the scientific literature as a molecule designed to exploit this phenomenon.
The term "oncogene addiction" describes the profound dependence of some cancer cells on a single activated oncogene for their growth and survival.[1][2] This dependency presents a therapeutic window, as inhibiting the product of that specific oncogene can lead to cancer cell death with minimal effects on normal cells.[2][3] This concept has been a cornerstone in the development of numerous successful targeted therapies.[3]
However, searches for "this compound" in scientific and clinical trial databases do not yield information on a compound being investigated in the context of oncogene addiction. The designation "this compound" appears in public records associated with clinical trials for unrelated investigational drugs, none of which are described as targeting a specific oncogene to exploit addiction pathways. For instance, the identifier has been associated with studies for simufilam (B8192594) and other therapeutic candidates in fields outside of oncology.
This technical guide will, therefore, pivot to a broader discussion of the principles of oncogene addiction, the experimental methodologies used to identify and validate it, and the signaling pathways commonly implicated. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the core concepts that would be applied to a hypothetical targeted agent like "this compound."
Understanding Oncogene Addiction
Cancer arises from the accumulation of multiple genetic and epigenetic alterations.[1] Despite this complexity, the proliferation and survival of many tumors are critically dependent on the continuous activity of a single oncogene.[2] This phenomenon, termed oncogene addiction, suggests that even in the presence of numerous other mutations, the cancer cell's circuitry is "hard-wired" to the signaling output of that primary oncogene.
The inactivation of this "addicting" oncogene can trigger a variety of cellular responses, including:
-
Cell Cycle Arrest: The cell's proliferative machinery is halted.
-
Apoptosis: The cell undergoes programmed cell death.
-
Senescence: The cell enters a state of irreversible growth arrest.
The molecular mechanisms underlying oncogene addiction are multifaceted and can involve:
-
Signaling Pathway Dependencies: The addicted oncogene may be a critical node in a signaling network that sustains multiple downstream pathways essential for cell survival and proliferation.
-
Synthetic Lethality: The genetic context of the cancer cell, including the presence of other mutations, can create a synthetic lethal relationship with the addicted oncogene.
-
Oncogenic Shock: The abrupt shutdown of a powerful oncogenic signal can lead to a state of cellular "shock" and subsequent collapse of survival pathways.
Key Signaling Pathways in Oncogene Addiction
Several signaling pathways are frequently implicated in oncogene addiction. A hypothetical inhibitor like this compound would likely target a key component of one of these pathways.
Receptor Tyrosine Kinase (RTK) Pathways
Many oncogenes are receptor tyrosine kinases (RTKs) or components of their downstream signaling cascades. These include the EGFR, ALK, and MET receptors.[4][5] Upon activation, these receptors trigger a cascade of intracellular signaling events, most notably through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Non-Receptor Tyrosine Kinase Pathways
Oncogenic addiction is not limited to RTKs. Non-receptor tyrosine kinases, such as ABL in Chronic Myeloid Leukemia (CML), can also be potent drivers of cancer. The BCR-ABL fusion protein, for example, leads to constitutive activation of the ABL kinase and downstream signaling pathways.
Experimental Workflow for Investigating a Novel Inhibitor
To assess a novel compound like a hypothetical this compound for its potential to target an oncogene-addicted cancer, a standardized experimental workflow would be employed.
Conclusion
While the specific compound this compound does not appear to be associated with oncogene addiction based on available data, the principles of this therapeutic strategy remain a vital area of cancer research. The identification of driver oncogenes and the development of potent and specific inhibitors continue to transform the landscape of oncology. Future discoveries of novel agents will undoubtedly rely on the foundational understanding of oncogene addiction and the rigorous experimental methodologies established to validate these targeted therapies. Researchers are encouraged to focus on well-characterized molecular targets and pathways when investigating new anti-cancer compounds.
References
- 1. Oncogene addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncogene addiction: pathways of therapeutic response, resistance, and road maps toward a cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mathematical model of tumor regression and recurrence after therapeutic oncogene inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An oncogene addiction phosphorylation signature and its derived scores inform tumor responsiveness to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonic hedgehog signaling pathway is activated in ALK-positive anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating PIM Kinases: A Technical Guide to LAS195319
Notice: Publicly available scientific literature and data resources do not contain information regarding a PIM kinase inhibitor designated as "LAS195319." As a result, this guide cannot provide specific quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this compound.
The following sections will, therefore, focus on the broader context of PIM kinase inhibition, drawing on established knowledge and data from well-characterized inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the investigation of PIM kinases.
Introduction to PIM Kinases
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are key regulators of various cellular processes, including cell cycle progression, survival, and protein synthesis. Upregulation of PIM kinases has been implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.
PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression. They are downstream effectors of several signaling pathways, most notably the JAK/STAT pathway.
The PIM Kinase Signaling Pathway
PIM kinases exert their oncogenic effects through the phosphorylation of a wide range of downstream substrates. A simplified representation of the core PIM kinase signaling pathway is depicted below. This pathway illustrates the central role of PIM kinases in promoting cell survival and proliferation.
Caption: Simplified PIM kinase signaling pathway.
Investigating PIM Kinase Inhibition: Methodologies
A standard workflow for the preclinical investigation of a novel PIM kinase inhibitor would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and anti-tumor efficacy.
In Vitro Assays
A typical in vitro testing cascade for a PIM kinase inhibitor is outlined below.
Caption: General workflow for in vitro evaluation of a PIM kinase inhibitor.
Experimental Protocols:
-
Biochemical Kinase Assays:
-
Objective: To determine the direct inhibitory activity of the compound against purified PIM kinase isoforms (PIM1, PIM2, PIM3).
-
Methodology (Example: Kinase-Glo® Luminescent Kinase Assay):
-
Prepare a reaction mixture containing the purified PIM kinase, its specific substrate (e.g., a peptide), and ATP.
-
Add serial dilutions of the test compound (e.g., this compound) to the reaction mixture.
-
Incubate the reaction to allow for kinase activity.
-
Add Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
-
-
-
Cellular Proliferation Assays:
-
Objective: To assess the effect of the compound on the growth of cancer cell lines with known PIM kinase expression levels.
-
Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a defined period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Measure luminescence to determine cell viability and calculate GI50 (concentration for 50% growth inhibition) values.
-
-
-
Western Blotting for Target Engagement and Downstream Signaling:
-
Objective: To confirm that the compound inhibits PIM kinase activity within the cell and affects downstream signaling pathways.
-
Methodology:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total levels of PIM substrates (e.g., p-BAD, p-4E-BP1) and PIM kinases themselves.
-
Use secondary antibodies conjugated to an enzyme for detection (e.g., chemiluminescence). A decrease in the phosphorylated form of the substrate indicates target engagement and inhibition.
-
-
In Vivo Models
Promising compounds from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Experimental Protocols:
-
Xenograft Tumor Models:
-
Objective: To assess the anti-tumor activity of the compound in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., as a subcutaneous injection) into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., orally, intraperitoneally) according to a defined dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting for target modulation).
-
-
Data Presentation
While specific data for this compound is unavailable, a typical data summary for a PIM kinase inhibitor would be presented in tabular format for clear comparison.
Table 1: In Vitro Activity of a Hypothetical PIM Kinase Inhibitor
| Assay Type | Target/Cell Line | Endpoint | Value (nM) |
|---|---|---|---|
| Biochemical | PIM1 Kinase | IC50 | Data Not Available |
| Biochemical | PIM2 Kinase | IC50 | Data Not Available |
| Biochemical | PIM3 Kinase | IC50 | Data Not Available |
| Cellular | MV-4-11 (AML) | GI50 | Data Not Available |
| Cellular | MM.1S (Multiple Myeloma) | GI50 | Data Not Available |
Table 2: In Vivo Efficacy in a Hypothetical Xenograft Model
| Model | Dosing Schedule | Endpoint | Result |
|---|
| MV-4-11 Xenograft | e.g., 50 mg/kg, oral, QD | Tumor Growth Inhibition (%) | Data Not Available |
Conclusion
The investigation of novel PIM kinase inhibitors is a promising area of cancer research. A systematic approach involving a combination of in vitro and in vivo studies is crucial for characterizing the therapeutic potential of new chemical entities. While no public information is currently available for a compound named this compound, the methodologies and principles outlined in this guide provide a framework for the evaluation of any new PIM kinase inhibitor. Future research and publications may shed light on the specific properties of this compound, should it be a compound under active investigation.
Lasofoxifene (LAS195319): A Technical Guide for Cancer Biology Research
Disclaimer: The compound "LAS195319" did not yield specific results in public scientific databases. This guide focuses on "Lasofoxifene," a selective estrogen receptor modulator (SERM) with the "LAS" prefix, which is a plausible intended subject of inquiry for cancer research.
Introduction
Lasofoxifene (B133805) is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) that has demonstrated significant potential as a research tool and therapeutic agent in the field of cancer biology, particularly for estrogen receptor-positive (ER+) breast cancer.[1] It exhibits high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as an antagonist in breast tissue to inhibit the proliferation of cancer cells.[1] Notably, lasofoxifene has shown efficacy in preclinical models of breast cancer with and without activating mutations in the estrogen receptor 1 gene (ESR1), a common mechanism of resistance to standard endocrine therapies.[2] This guide provides an in-depth overview of Lasofoxifene's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its use as a research tool.
Mechanism of Action
Lasofoxifene exerts its anti-cancer effects by competitively binding to the estrogen receptor, primarily ERα, which is a key driver of proliferation in the majority of breast cancers.[3] In breast cancer cells, this binding blocks the receptor's interaction with estrogen, its natural ligand. This antagonism of ERα prevents the conformational changes required for the receptor to activate the transcription of genes involved in cell growth and proliferation.[1]
A critical aspect of Lasofoxifene's mechanism is its activity against ESR1 mutations. These mutations, often found in the ligand-binding domain of ERα, can lead to constitutive, estrogen-independent receptor activity, thereby driving resistance to aromatase inhibitors.[4] Lasofoxifene has been shown to bind to these mutant ERα proteins with high affinity, stabilizing an antagonist conformation and inhibiting their constitutive activity.[4][5] This leads to a reduction in tumor growth and metastasis in preclinical models of endocrine-resistant breast cancer.[4]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of Lasofoxifene in breast cancer.
Table 1: Preclinical Efficacy of Lasofoxifene in Xenograft Models
| Model | Treatment | Outcome | Result | Citation |
| MCF7 Y537S Xenograft | Lasofoxifene (5 and 10 mg/kg) vs. Fulvestrant (B1683766) | Primary Tumor Growth | Significantly more effective than fulvestrant at both doses. | [6] |
| MCF7 D538G Xenograft | Lasofoxifene (5 and 10 mg/kg) vs. Fulvestrant | Primary Tumor Growth | Significantly more effective than fulvestrant at both doses. | [6] |
| MCF7 Y537S Xenograft | Lasofoxifene (5 and 10 mg/ml) vs. Fulvestrant | Lung and Liver Metastasis | Significantly inhibited metastasis at both doses, whereas fulvestrant did not. | [6] |
| MCF7 D538G Xenograft | Lasofoxifene (5 and 10 mg/ml) vs. Fulvestrant | Lung and Liver Metastasis | Significantly inhibited metastasis at both doses. | [6] |
| Letrozole-resistant MCF7 LTLT Xenograft | Lasofoxifene +/- Palbociclib (B1678290) vs. Fulvestrant +/- Palbociclib | Primary Tumor Growth | Lasofoxifene +/- palbociclib significantly reduced tumor growth versus vehicle; fulvestrant did not. | [7] |
| Letrozole-resistant MCF7 LTLT Xenograft | Lasofoxifene + Palbociclib vs. Vehicle | Bone Metastases | Significantly fewer bone metastases. | [8] |
Table 2: Clinical Efficacy of Lasofoxifene in ER+/HER2- Metastatic Breast Cancer with ESR1 Mutations (ELAINE 1 & 2 Trials)
| Trial | Treatment | Endpoint | Result | Citation |
| ELAINE 1 | Lasofoxifene vs. Fulvestrant | Median Progression-Free Survival (PFS) | 5.6 months vs. 3.7 months (P=0.138) | [2][9] |
| Objective Response Rate (ORR) | 13.2% vs. 2.9% (P=0.124) | [2][10] | ||
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% vs. 21.6% (P=0.117) | [2] | ||
| PFS at 12 months | 30.7% vs. 14.1% | [2] | ||
| Change in ESR1 Mutant Allele Fraction (MAF) from baseline to week 8 | Decrease in 82.9% of patients vs. 61.5% with fulvestrant. | [2] | ||
| ELAINE 2 | Lasofoxifene + Abemaciclib (B560072) | Median Progression-Free Survival (PFS) | ~13 months (56.0 weeks) | [11][12][13] |
| Objective Response Rate (ORR) | 55.6% | [11][12] | ||
| Clinical Benefit Rate (CBR) at 24 weeks | 65.5% | [11][12] | ||
| Change in ESR1 Mutant Allele Fraction (MAF) from baseline to week 4 | Decrease in 80.8% of patients. | [11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of Lasofoxifene.
Protocol 1: In Vitro Cell Proliferation Assay
This protocol describes how to assess the anti-proliferative effects of Lasofoxifene on ER+ breast cancer cell lines such as MCF-7.
-
Cell Culture:
-
Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[14]
-
For experiments, switch to a phenol (B47542) red-free medium with charcoal-stripped FBS to remove exogenous estrogens.[15]
-
-
Treatment:
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of Lasofoxifene in the appropriate vehicle (e.g., DMSO).
-
Treat the cells with varying concentrations of Lasofoxifene for 72-96 hours. Include a vehicle-only control.
-
-
Cell Viability Assessment (MTS Assay):
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
-
Protocol 2: Western Blot for ERα Expression
This protocol details the procedure for measuring the levels of ERα protein in breast cancer cells following treatment with Lasofoxifene.
-
Protein Extraction:
-
Culture and treat MCF-7 cells with Lasofoxifene as described in Protocol 1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against ERα (e.g., clone 1D5 or AER311) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16]
-
Use a loading control, such as β-actin, to normalize for protein loading.[16]
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the methodology for evaluating the anti-tumor activity of Lasofoxifene in a mouse xenograft model of ER+ breast cancer.[4][18]
-
Cell Preparation and Implantation:
-
Use luciferase-GFP tagged MCF7 cells, including wild-type and those with ESR1 mutations (e.g., Y537S, D538G).
-
Inject 250,000 cells suspended in Matrigel into the mammary ducts of female immunodeficient mice (e.g., NSG mice).[18]
-
-
Treatment:
-
Once tumors are established, randomize the mice into treatment groups.
-
Administer Lasofoxifene orally at the desired dose (e.g., 5 or 10 mg/kg daily). Include a vehicle control group and a comparator arm (e.g., fulvestrant).
-
-
Tumor Growth and Metastasis Monitoring:
Protocol 4: Immunohistochemistry for Ki67
This protocol describes the staining and analysis of the proliferation marker Ki67 in tumor tissue from xenograft models or patient samples.
-
Tissue Preparation:
-
Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm thick sections and mount them on positively charged slides.[19]
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (e.g., using EDTA buffer, pH 9.0).[20]
-
Incubate the sections with a primary antibody against Ki67 (e.g., clone MIB1).[20]
-
Use a polymer-based detection system and a chromogen (e.g., DAB) to visualize the staining.[20]
-
Counterstain with hematoxylin.
-
-
Scoring:
-
Count the percentage of invasive tumor cells with positive nuclear staining for Ki67.
-
It is recommended to count at least 500-1000 cells in areas with the highest proliferation ("hot spots").[20]
-
Visualizations
Signaling Pathway
Caption: Lasofoxifene's mechanism of action in an ER+ breast cancer cell.
Experimental Workflow
Caption: A typical experimental workflow for evaluating Lasofoxifene.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ki67 in Breast Cancer Assay: An Ad Hoc Testing Recommendation from the Canadian Association of Pathologists Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. oncology-abstracts.org [oncology-abstracts.org]
- 7. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sermonixpharma.com [sermonixpharma.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Open-label, phase II, multicenter study of lasofoxifene plus abemaciclib for treating women with metastatic ER+/HER2- breast cancer and an ESR1 mutation after disease progression on prior therapies: ELAINE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estradiol Rapidly Regulates Membrane Estrogen Receptor α Levels in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genomeme.ca [genomeme.ca]
- 20. 2.2. Ki-67 staining [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for LAS195319 In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS195319 is a potent and highly selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 0.5 nM. The PI3Kδ signaling pathway is a critical regulator of immune cell function and is implicated in the pathogenesis of various inflammatory and autoimmune diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These application notes provide a comprehensive guide for the utilization of this compound in relevant in vivo models of respiratory disease.
Disclaimer: this compound is a research compound. All experiments should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Mechanism of Action and Signaling Pathway
PI3Kδ is predominantly expressed in leukocytes and plays a crucial role in B-cell and T-cell activation, mast cell degranulation, and neutrophil migration and activation. In respiratory diseases, the PI3Kδ pathway is often hyperactive, leading to chronic inflammation, airway hyperresponsiveness, and tissue remodeling. This compound, by selectively inhibiting PI3Kδ, is expected to ameliorate these pathological features.
The PI3Kδ signaling cascade is initiated by the activation of various cell surface receptors, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). Activation of the Akt pathway can subsequently lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.
In Vivo Models for Efficacy Evaluation
The most common and well-characterized in vivo model for studying allergic airway inflammation is the ovalbumin (OVA)-induced asthma model in rodents (mice or rats). This model mimics key features of human asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).
Experimental Workflow: OVA-Induced Allergic Asthma Model
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
This compound (formulated for inhalation or intratracheal administration)
-
Aerosol generation system (e.g., nebulizer)
-
Whole-body plethysmograph for AHR measurement
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.
-
A control group should receive i.p. injections of saline.
-
-
Challenge:
-
On days 14, 15, and 16, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes.
-
The control group is challenged with saline aerosol.
-
-
Treatment with this compound:
-
Administer this compound at the desired doses (e.g., 0.1, 1, 10 mg/kg) via the desired route (e.g., intratracheal instillation or nose-only inhalation) 1 hour prior to each OVA challenge on days 14, 15, and 16.
-
A vehicle control group should be included.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
On day 17 (24 hours after the final challenge), assess AHR using a whole-body plethysmograph.
-
Record baseline enhanced pause (Penh) values.
-
Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record Penh for 3 minutes at each concentration.
-
-
Bronchoalveolar Lavage (BAL) and Lung Tissue Collection:
-
On day 18, euthanize the mice.
-
Perform BAL by instilling and retrieving 1 mL of ice-cold PBS via a tracheal cannula.
-
Centrifuge the BAL fluid. Use the supernatant for cytokine analysis and resuspend the cell pellet for total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) using Wright-Giemsa staining.
-
Perfuse the lungs with saline and collect the lung tissue for histology and/or homogenization for cytokine analysis.
-
-
Histological Analysis:
-
Fix the left lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Data Presentation
Quantitative data from in vivo studies with this compound should be summarized in tables for clear comparison between treatment groups. Below are examples of how to present such data.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |
| Saline Control | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.0 ± 0.2 | 0.1 ± 0.08 |
| OVA + Vehicle | 8.5 ± 1.2 | 5.2 ± 0.8 | 1.5 ± 0.4 | 1.5 ± 0.3 | 0.3 ± 0.1 |
| OVA + this compound (0.1 mg/kg) | 6.3 ± 0.9# | 3.8 ± 0.6# | 1.1 ± 0.3 | 1.3 ± 0.2 | 0.2 ± 0.1 |
| OVA + this compound (1 mg/kg) | 4.1 ± 0.7# | 2.1 ± 0.4# | 0.8 ± 0.2# | 1.1 ± 0.2 | 0.1 ± 0.09# |
| OVA + this compound (10 mg/kg) | 2.5 ± 0.5# | 0.9 ± 0.2# | 0.5 ± 0.1# | 1.0 ± 0.2 | 0.1 ± 0.07# |
Data are presented as mean ± SEM. *p<0.05 vs. Saline Control; #p<0.05 vs. OVA + Vehicle.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Penh at 25 mg/mL Methacholine |
| Saline Control | 1.5 ± 0.2 |
| OVA + Vehicle | 4.8 ± 0.6* |
| OVA + this compound (0.1 mg/kg) | 3.9 ± 0.5# |
| OVA + this compound (1 mg/kg) | 2.8 ± 0.4# |
| OVA + this compound (10 mg/kg) | 1.9 ± 0.3# |
Data are presented as mean ± SEM. *p<0.05 vs. Saline Control; #p<0.05 vs. OVA + Vehicle.
Table 3: Effect of this compound on Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Saline Control | 5.2 ± 1.1 | 8.1 ± 1.5 | 10.5 ± 2.1 |
| OVA + Vehicle | 45.3 ± 5.2 | 62.7 ± 6.8 | 75.2 ± 8.1* |
| OVA + this compound (0.1 mg/kg) | 32.1 ± 4.5# | 48.9 ± 5.5# | 58.3 ± 6.7# |
| OVA + this compound (1 mg/kg) | 20.5 ± 3.1# | 25.4 ± 3.9# | 33.1 ± 4.2# |
| OVA + this compound (10 mg/kg) | 9.8 ± 2.3# | 12.6 ± 2.8# | 15.7 ± 3.5# |
Data are presented as mean ± SEM. *p<0.05 vs. Saline Control; #p<0.05 vs. OVA + Vehicle.
Toxicology and Safety Pharmacology
Preclinical safety evaluation of this compound should be conducted in accordance with regulatory guidelines.
General Toxicology:
-
Acute Toxicity: Single-dose studies in two rodent species to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Studies of at least 28 days duration in one rodent and one non-rodent species to identify potential target organs of toxicity.
Safety Pharmacology:
-
Assessment of effects on vital functions, including cardiovascular, respiratory, and central nervous systems.
Conclusion
This compound is a promising therapeutic candidate for respiratory diseases due to its potent and selective inhibition of PI3Kδ. The in vivo models and protocols described in these application notes provide a framework for evaluating the efficacy and mechanism of action of this compound in a preclinical setting. Rigorous experimental design and comprehensive data analysis are crucial for the successful translation of this compound into clinical development.
Unidentified Compound: LAS195319 - Dosage and Administration in Mice Cannot Be Determined
Comprehensive searches for the compound designated as LAS195319 have yielded no specific information regarding its dosage, administration, or mechanism of action in mice. The identifier "this compound" does not correspond to any known drug, experimental compound, or biological agent in the available scientific literature and public databases.
Efforts to locate preclinical studies, experimental protocols, or any quantitative data related to this compound in murine models were unsuccessful. Consequently, the creation of detailed application notes, protocols, and data summaries as requested is not possible at this time.
General information on common routes of drug administration in mice is available and includes intravenous, intraperitoneal, subcutaneous, and oral gavage.[1][2][3][4] The selection of a specific route depends on the physicochemical properties of the substance, the desired pharmacokinetic profile, and the experimental endpoint.[1] However, without any information on the nature of this compound, providing specific guidance on its administration would be inappropriate and potentially hazardous.
Similarly, while various signaling pathways are studied in preclinical mouse models, the absence of data on this compound's biological target or mechanism of action prevents the generation of any relevant signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct identifier. If "this compound" is a novel or internal compound name, access to internal documentation or direct communication with the originating laboratory would be necessary to obtain the required information for developing experimental protocols.
References
Application Notes and Protocols for LAS195319, a PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of LAS195319 for experimental use. This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for accurate and reproducible experimental results. The following table summarizes the known solubility characteristics and provides a detailed protocol for stock solution preparation.
| Solvent | Solubility | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | ≥ 10 mM (estimated) | Recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Limited Solubility | Not Recommended | May precipitate at higher concentrations or upon dilution in aqueous solutions. |
| Water | Limited Solubility | Not Recommended | Not suitable for preparing stock solutions due to poor solubility. |
| Phosphate-Buffered Saline (PBS) | Limited Solubility | Not Recommended | Direct dissolution in PBS is not advised. Dilute from a DMSO stock for final experimental concentrations. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the Compound: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for common experiments involving PI3K inhibitors. These should be adapted and optimized for your specific cell lines and experimental conditions.
Western Blot Analysis of Phospho-AKT (pAKT) Inhibition
This protocol describes how to assess the inhibitory activity of this compound on the PI3K pathway by measuring the phosphorylation of AKT, a key downstream target.
Workflow for pAKT Western Blot Analysis
Caption: Workflow for assessing pAKT levels via Western blot.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a known active PI3K pathway)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pAKT (Ser473 or Thr308), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 10 nM to 1 µM. Treat the cells for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO at the same final concentration as the highest this compound treatment).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the ratio of pAKT to total AKT.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Workflow for MTT Cell Viability Assay
Caption: Workflow for determining cell viability using an MTT assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the wells to achieve the final desired concentrations (a suggested range is 1 nM to 10 µM). Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
PI3K/AKT Signaling Pathway
This compound targets the p110δ catalytic subunit of PI3K. Inhibition of PI3Kδ blocks the conversion of PIP2 to PIP3, a critical second messenger. This prevents the recruitment and activation of downstream effectors like AKT, ultimately leading to decreased cell proliferation and survival.
PI3K/AKT Signaling Pathway and Inhibition by this compound
Caption: Simplified PI3K/AKT signaling pathway showing the point of inhibition by this compound.
Application Note: A Comprehensive Western Blot Protocol for Evaluating PIM Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases, comprising three isoforms: PIM1, PIM2, and PIM3.[1][2] These kinases are crucial regulators of cell survival, proliferation, and apoptosis.[2] Their expression is often upregulated in various cancers, making them attractive therapeutic targets.[2][3] PIM kinases are downstream effectors of the JAK/STAT signaling pathway and exert their oncogenic effects by phosphorylating a range of downstream targets.[1][4] This application note provides a detailed Western blot protocol to assess the efficacy of a PIM kinase inhibitor, exemplified here as LAS195319, by analyzing the phosphorylation status of key downstream substrates.
PIM Kinase Signaling Pathway
PIM kinases are constitutively active upon expression and are primarily regulated at the transcriptional level by the JAK/STAT pathway, which is activated by various cytokines and growth factors.[4] Once expressed, PIM kinases phosphorylate a multitude of downstream targets to promote cell survival and proliferation. A key anti-apoptotic mechanism involves the phosphorylation and inactivation of the pro-apoptotic protein BAD.[5][6] PIM kinases also influence protein synthesis and cell cycle progression through the phosphorylation of targets like 4E-BP1.[1]
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocol: Western Blot for PIM Kinase Activity
This protocol outlines the steps for treating cells with a PIM kinase inhibitor, preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of PIM kinase downstream targets.
1. Cell Culture and Treatment: a. Seed cancer cell lines known to express PIM kinases (e.g., prostate, breast, or leukemia cell lines) in appropriate culture dishes.[5] b. Allow cells to adhere and reach 70-80% confluency. c. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 12, or 24 hours).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel). c. Run the gel until adequate separation of proteins is achieved. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Phospho-BAD (Ser112)
- Total BAD
- Phospho-4E-BP1 (Thr37/46)
- Total 4E-BP1
- A housekeeping protein for loading control (e.g., β-actin, GAPDH, or α-tubulin). c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. The following tables provide a template for summarizing the densitometric analysis of PIM kinase inhibition by this compound.
Table 1: Effect of this compound on BAD Phosphorylation
| Treatment Concentration (µM) | Normalized p-BAD (Ser112) Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (0) | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.85 |
| 1 | 0.42 | 0.42 |
| 10 | 0.15 | 0.15 |
Table 2: Effect of this compound on 4E-BP1 Phosphorylation
| Treatment Concentration (µM) | Normalized p-4E-BP1 (Thr37/46) Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (0) | 1.00 | 1.00 |
| 0.1 | 0.90 | 0.90 |
| 1 | 0.55 | 0.55 |
| 10 | 0.20 | 0.20 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions, cell line, and inhibitor used.
Conclusion
This application note provides a comprehensive protocol for the evaluation of PIM kinase inhibitors using Western blotting. By analyzing the phosphorylation status of key downstream targets such as BAD and 4E-BP1, researchers can effectively quantify the inhibitory activity of compounds like this compound and gain valuable insights into their mechanism of action. Adherence to a rigorous and well-controlled experimental workflow is essential for obtaining reliable and reproducible quantitative data.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medfam.umontreal.ca [medfam.umontreal.ca]
- 9. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Kinase Assay for Novel Inhibitors
Topic: A Generalized In Vitro Kinase Assay Protocol for the Evaluation of Novel Inhibitors such as LAS195319
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, specific public information regarding the target kinase(s) and mechanism of action for the compound this compound is not available. Therefore, this document provides a generalized in vitro kinase assay protocol that can be adapted for the characterization of novel kinase inhibitors once their specific targets have been identified. The principles and procedures outlined here serve as a foundational template for such studies.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[2][3] In vitro kinase assays are fundamental tools in drug discovery and development for determining the potency and selectivity of small molecule inhibitors.[1] This application note provides a detailed protocol for a general in vitro kinase assay, which can be customized for specific kinases of interest to evaluate inhibitors like this compound.
Principle of the Assay
An in vitro kinase assay measures the enzymatic activity of a purified or immunoprecipitated kinase in a cell-free system. The assay typically involves incubating the kinase with its specific substrate and a phosphate (B84403) donor (usually ATP). The transfer of a phosphate group from ATP to the substrate is then quantified. The inhibitory potential of a compound is determined by its ability to reduce this phosphorylation event.
Data Presentation
The potency of a kinase inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table provides an example of how to present IC50 data for a hypothetical inhibitor, "Inhibitor X," against a panel of kinases to assess its selectivity.
| Kinase Target | Inhibitor X IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | > 10,000 |
| Kinase D | 800 |
| Kinase E | 50 |
Experimental Protocols
General In Vitro Kinase Assay Protocol
This protocol describes a common method using a purified recombinant kinase. Adjustments will be necessary based on the specific kinase, substrate, and available reagents.
Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well assay plates (e.g., white, opaque for luminescence-based assays)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target kinase, if available).
-
Reaction Setup:
-
To each well of a 96-well plate, add the test inhibitor at various concentrations.
-
Add the kinase and its specific substrate to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase, if known.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced (a proxy for kinase activity) or the amount of phosphorylated substrate.
-
Incubate the plate as required by the detection reagent.
-
-
Data Acquisition:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase).
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical in vitro kinase assay.
References
Application Notes and Protocols for Efficacy Studies of Novel Anti-Cancer Agents in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a general template for conducting efficacy studies of a novel anti-cancer agent in xenograft models. The compound "LAS195319" could not be found in publicly available scientific literature. Therefore, the specific details, signaling pathways, and data presented are illustrative examples and should be adapted based on the actual mechanism of action and characteristics of the compound under investigation.
Introduction
Xenograft models are a cornerstone of preclinical cancer research, providing an in vivo platform to assess the efficacy of novel therapeutic agents. These models involve the transplantation of human cancer cells or tissues into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living organism. This document outlines the principles and detailed protocols for utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to evaluate the anti-tumor activity of a hypothetical novel therapeutic agent.
Cell line-derived xenografts are established from immortalized cancer cell lines and offer a reproducible and technically straightforward model for initial efficacy screening.[1][2] Patient-derived xenografts are developed by implanting tumor fragments directly from a patient into mice, which better recapitulate the heterogeneity and microenvironment of the original human tumor.[3][4] The choice of model depends on the specific research question and the stage of drug development.[1][5]
Hypothetical Signaling Pathway
To illustrate the application, we will consider a hypothetical therapeutic agent that targets a receptor tyrosine kinase (RTK) signaling pathway, a common mechanism in oncology drug development.
References
- 1. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Role of LASP-1, a novel SOX9 transcriptional target, in the progression of lung cancer [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with LAS195319
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in the treatment of various diseases, including cancer and inflammatory conditions. Understanding the molecular mechanisms that drive resistance is crucial for the development of novel therapeutic strategies. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is frequently implicated in both tumorigenesis and the development of resistance to targeted therapies and conventional chemotherapy.
LAS195319 has been identified as a potent and selective inhibitor of the delta (δ) isoform of PI3K, with an IC50 of 0.5 nM.[1] It exhibits weak inhibitory activity against PI3Kβ and PI3Kγ isoforms and no activity against the PI3Kα isoform.[1] This selectivity makes this compound a valuable research tool for elucidating the specific role of PI3Kδ in cellular processes, including the mechanisms of drug resistance. These application notes provide a framework and detailed protocols for utilizing this compound to investigate and potentially overcome drug resistance in various cellular models.
The PI3K/Akt/mTOR Signaling Pathway and the Role of PI3Kδ
The PI3K family of lipid kinases is divided into three classes, with Class I being the most extensively studied in the context of cancer and immunity. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110δ catalytic subunit, encoded by the PIK3CD gene, is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells. However, its involvement in solid tumors and resistance to therapy is an emerging area of research.
Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.
Dysregulation of the PI3K/Akt/mTOR pathway, often through mutations or amplification of key components, can lead to uncontrolled cell growth and survival, contributing to oncogenesis. Furthermore, the sustained activation of this pathway is a well-established mechanism of resistance to various cancer therapies. By providing a constant pro-survival signal, it can bypass the cytotoxic effects of chemotherapeutic agents or the growth-inhibitory effects of targeted drugs.
The specific role of PI3Kδ in drug resistance is an area of active investigation. In hematological malignancies, where PI3Kδ is a key driver, its inhibition has shown significant clinical benefit. In the context of solid tumors, PI3Kδ signaling in immune cells within the tumor microenvironment can suppress anti-tumor immunity. Additionally, PI3Kδ may be aberrantly expressed in some solid tumor cells, directly contributing to their survival and resistance. This compound, as a selective PI3Kδ inhibitor, provides an excellent tool to dissect these specific contributions.
Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound on PI3Kδ.
Applications in Drug Resistance Research
This compound can be utilized in a variety of experimental settings to investigate the role of PI3Kδ in drug resistance. Potential applications include:
-
Overcoming acquired resistance: Investigating whether this compound can re-sensitize drug-resistant cancer cell lines to conventional chemotherapy or targeted therapies.
-
Preventing the emergence of resistance: Assessing if co-treatment with this compound and a primary therapeutic agent can delay or prevent the development of resistant clones.
-
Investigating intrinsic resistance: Determining if PI3Kδ activity is a contributing factor to the innate resistance of certain cancer types to specific treatments.
-
Elucidating downstream signaling: Mapping the specific downstream signaling events regulated by PI3Kδ that contribute to a resistant phenotype.
-
Synergistic drug combinations: Identifying novel synergistic combinations of this compound with other anti-cancer agents.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on drug-resistant cells.
Protocol 1: Cell Viability Assay to Assess Cytotoxicity and Synergy
This protocol utilizes a colorimetric assay (MTT) or a luminescence-based assay (CellTiter-Glo®) to determine the effect of this compound, alone and in combination with another drug, on the viability of drug-resistant and parental (sensitive) cell lines.
Materials:
-
Parental and drug-resistant cell lines
-
Complete cell culture medium
-
96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Drug of interest (e.g., a chemotherapeutic agent or targeted therapy)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO or solubilization buffer (for MTT)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the drug of interest in complete medium.
-
For single-agent treatment, add 100 µL of the diluted this compound or the other drug to the respective wells.
-
For combination treatment, add 50 µL of each diluted drug to the wells.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for a period relevant to the cell doubling time and drug mechanism (e.g., 48-72 hours).
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values for each drug and the combination.
-
For synergy analysis, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for assessing the synergistic effect of this compound with a chemotherapy agent.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for analyzing the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway to confirm the mechanism of action of this compound and its effect on downstream signaling in resistant cells.
Materials:
-
Parental and drug-resistant cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-PI3Kδ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).
-
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound and Drug X in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Drug X IC50 (µM) |
| Parental | ||
| Resistant |
Table 2: Combination Index (CI) Values for this compound and Drug X in Resistant Cells
| Fa (Fraction affected) | CI Value | Interpretation |
| 0.25 | ||
| 0.50 | ||
| 0.75 | ||
| 0.90 |
Table 3: Densitometry Analysis of Key Signaling Proteins after this compound Treatment
| Treatment | p-Akt/Total Akt Ratio | p-S6K/Total S6K Ratio |
| Vehicle Control | ||
| This compound (10 nM) | ||
| This compound (100 nM) | ||
| This compound (1000 nM) |
Logical Relationship Diagram
Caption: Hypothesis for overcoming drug resistance via PI3Kδ inhibition by this compound.
Conclusion
This compound, as a potent and selective PI3Kδ inhibitor, represents a valuable pharmacological tool for investigating the intricacies of drug resistance. The protocols and framework provided in these application notes offer a starting point for researchers to explore the therapeutic potential of targeting PI3Kδ to overcome resistance in various disease models. By combining cell-based assays with molecular analysis, a comprehensive understanding of the role of PI3Kδ in drug resistance can be achieved, potentially paving the way for the development of novel and effective combination therapies.
References
Application Notes and Protocols: Immunohistochemical Analysis of PIM Downstream Targets Following LAS195319 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell survival, proliferation, and metabolism.[1] Overexpression of PIM kinases is frequently observed in various hematologic malignancies and solid tumors, making them attractive therapeutic targets.[2][3] LAS195319 is a potent pan-PIM kinase inhibitor that induces apoptosis and inhibits cell growth by targeting the downstream signaling pathways of PIM kinases. This document provides detailed protocols for the immunohistochemical (IHC) analysis of key PIM downstream targets—phosphorylated Ribosomal Protein S6 (p-S6), phosphorylated 4E-Binding Protein 1 (p-4E-BP1), and c-Myc—in formalin-fixed, paraffin-embedded (FFPE) tissue samples treated with this compound.
The PIM kinases regulate multiple signaling pathways critical for tumorigenesis.[1][4] These kinases are constitutively active and their activity is primarily regulated at the level of transcription and protein stability.[5] PIM kinases phosphorylate a number of substrates that control cell cycle progression, apoptosis, and protein synthesis.[6] Key downstream effectors include components of the mTOR signaling pathway, such as S6 ribosomal protein and 4E-BP1, and the transcription factor c-Myc. Inhibition of PIM kinases with compounds like this compound is expected to decrease the phosphorylation of S6 and 4E-BP1 and reduce the levels of c-Myc, leading to anti-tumor effects.[7]
PIM Kinase Signaling Pathway
The following diagram illustrates the central role of PIM kinases in regulating downstream signaling pathways involved in cell proliferation and survival.
Caption: PIM Kinase Signaling Pathway and this compound Inhibition.
Experimental Workflow for Immunohistochemistry
A generalized workflow for the immunohistochemical analysis of PIM downstream targets in FFPE tissues is depicted below.
Caption: Immunohistochemistry Experimental Workflow.
Quantitative Data Summary
The following table summarizes representative antibodies and conditions for the IHC analysis of PIM downstream targets. Note that optimal dilutions should be determined empirically.
| Target | Antibody Clone | Recommended Dilution | Antigen Retrieval | Expected Staining |
| p-S6 (Ser235/236) | D57.2.2E | 1:100 - 1:400 | Citrate Buffer, pH 6.0 | Cytoplasmic |
| p-4E-BP1 (Thr37/46) | 236B4 | 1:50 - 1:200 | Citrate Buffer, pH 6.0 | Cytoplasmic |
| c-Myc | Y69 or EP121 | 1:200 - 1:600 | Citrate Buffer, pH 6.0 | Nuclear |
Experimental Protocols
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following excision, fix tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[6]
-
Sectioning: Cut 4-5 µm thick sections from the FFPE tissue blocks using a microtome and mount on positively charged slides.[5]
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining Protocol for p-S6, p-4E-BP1, and c-Myc
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Hydrogen Peroxide Block (3% H2O2 in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS)
-
Primary Antibodies (see table above)
-
HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse as appropriate)
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[8]
-
Rinse with deionized water and then with Wash Buffer.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% H2O2 in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with Wash Buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-S6, anti-p-4E-BP1, or anti-c-Myc) in antibody diluent to the optimized concentration.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with Wash Buffer: 3 changes for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse with Wash Buffer: 3 changes for 5 minutes each.
-
Incubate with DAB substrate-chromogen solution until the desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
III. Data Analysis and Interpretation
Scoring:
Staining intensity and the percentage of positive cells can be semi-quantitatively assessed using a scoring system such as the H-score. The H-score is calculated as follows:
H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The H-score ranges from 0 to 300. A decrease in the H-score for p-S6, p-4E-BP1, and c-Myc in this compound-treated tissues compared to vehicle-treated controls would indicate target engagement and pharmacodynamic activity.
Expected Results:
Treatment with this compound is expected to result in a dose-dependent decrease in the staining intensity of p-S6 and p-4E-BP1 in the cytoplasm of tumor cells. A reduction in the nuclear staining of c-Myc is also anticipated. These changes serve as pharmacodynamic biomarkers for PIM kinase inhibition.[9]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound treatment and the expected immunohistochemical outcomes.
Caption: this compound Treatment and Expected IHC Outcomes.
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. 4.4. MYC Immunohistochemistry [bio-protocol.org]
- 6. Preparation of formalin-fixed paraffin-embedded tissue for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylated S6 Kinase and S6 Ribosomal Protein are Diagnostic Markers of Antibody Mediated Rejection in Heart Allografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dissolution Issues for Poorly Soluble Compounds
Disclaimer: The following guide provides general troubleshooting advice for challenges with dissolving poorly soluble research compounds. Specific information and solubility data for a compound designated "LAS195319" are not publicly available. Therefore, this document offers a generalized framework and best practices for working with compounds that exhibit low solubility.
Frequently Asked Questions (FAQs)
Q1: My vial of Compound this compound is not dissolving in my chosen solvent. What should I do?
A1: Difficulty in dissolving a compound can be due to several factors including the choice of solvent, concentration, temperature, and the inherent properties of the compound itself. First, verify that you are using a recommended solvent for this class of compound. For many non-polar, organic compounds, solvents like DMSO, DMF, or ethanol (B145695) are a common starting point. If the compound still does not dissolve, you can try gentle heating (be cautious of compound degradation) or sonication to aid dissolution. It is also crucial to ensure you are not attempting to prepare a solution at a concentration that exceeds the compound's solubility limit in that specific solvent.
Q2: I've managed to dissolve Compound this compound, but it precipitates out when I add it to my aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound is initially dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium. This precipitation occurs because the overall solvent polarity increases, reducing the compound's solubility. To mitigate this, try to minimize the volume of the organic stock solution you add to the aqueous buffer. A final concentration of the organic solvent (e.g., DMSO) below 1% is often recommended, though the tolerance can vary. Additionally, adding the compound stock solution to the aqueous buffer slowly while vortexing can help to keep it in solution. If precipitation persists, you may need to explore the use of surfactants or other formulation strategies.
Q.3: Can I use heat to dissolve Compound this compound?
A3: Gentle heating can be an effective method to increase the dissolution rate and solubility of a compound. However, it is critical to consider the thermal stability of your compound. Excessive heat can lead to degradation, rendering your experiment invalid. If a datasheet is available for your compound, it should be consulted for information on its thermal stability. If not, a cautious approach is to warm the solution gently (e.g., to 37°C) and for a minimal amount of time.
Troubleshooting Guide
Problem: Compound this compound is not dissolving in the initial solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | Consult literature for similar compounds or test a range of solvents with different polarities. |
| Concentration too high | Try preparing a more dilute solution. Check for any available solubility data. |
| Insufficient agitation | Vortex or sonicate the solution to increase the rate of dissolution. |
| Low temperature | Gently warm the solution, being mindful of the compound's thermal stability. |
Problem: Compound this compound precipitates upon dilution in aqueous media.
| Possible Cause | Suggested Solution |
| High final concentration of organic solvent | Minimize the volume of the stock solution added. Aim for a final organic solvent concentration of <1%. |
| Rapid addition to aqueous buffer | Add the stock solution dropwise to the aqueous buffer while continuously vortexing. |
| Poor aqueous solubility | Consider the use of a surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent system. |
Experimental Protocols
Protocol for Determining Approximate Solubility
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into a series of clear glass vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., Water, PBS, Ethanol, DMSO) in small, incremental volumes (e.g., 100 µL).
-
Dissolution: After each addition, vortex the vial vigorously for 1-2 minutes. Use a sonicator for 5-10 minutes if the compound does not dissolve with vortexing.
-
Observation: Visually inspect the vial against a dark background to see if all solid material has dissolved.
-
Calculation: If the compound dissolves, calculate the approximate solubility in that solvent (e.g., if 1 mg dissolves in 200 µL, the solubility is 5 mg/mL).
-
Confirmation: Continue adding solvent until the compound fully dissolves to determine the solubility limit.
Visual Guides
Troubleshooting Workflow for Dissolution Issues
LAS195319 off-target effects in experiments
Technical Support Center: LAS195319
Disclaimer: this compound is a hypothetical compound presented here as a selective inhibitor of the PI3Kα (Phosphoinositide 3-kinase alpha) enzyme for research and developmental purposes. The data and troubleshooting guides provided are illustrative and based on the known characteristics of the PI3K inhibitor class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of PI3Kα. It is designed to block the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers.[1][2]
Q2: We are observing significant cytotoxicity in our cell lines at concentrations close to the IC50 for PI3Kα. Is this expected, or could it be an off-target effect?
A2: While on-target inhibition of the PI3K/AKT/mTOR pathway can induce apoptosis and cell cycle arrest, high cytotoxicity might also indicate off-target activity. PI3K inhibitors can have dose-dependent toxicities.[4][5] We recommend performing a dose-response curve to find the lowest effective concentration and validating the phenotype with target knockout cell lines.
Q3: Our in vivo studies with this compound are showing adverse effects like hyperglycemia and skin rashes. Are these known off-target effects?
A3: Yes, these are known on-target and off-target effects associated with the PI3K inhibitor class. Hyperglycemia can occur due to the role of PI3Kα in insulin (B600854) signaling.[6][7] Skin rashes are also a common dose-limiting toxicity for pan-PI3K inhibitors.[7][8] These effects underscore the importance of careful dose-escalation studies and monitoring of metabolic and dermatologic parameters.
Q4: How can we determine the selectivity profile of this compound in our experimental system?
A4: The most comprehensive method is to perform a kinome-wide selectivity screen. This involves testing this compound against a large panel of kinases to identify potential off-targets.[9][10] Additionally, Western blotting for key signaling nodes in related pathways (e.g., MAPK/ERK, JAK/STAT) can reveal unexpected pathway modulation.
Q5: Can this compound affect other PI3K isoforms (β, δ, γ)?
A5: While this compound is designed to be selective for the alpha isoform, some cross-reactivity with other isoforms, particularly at higher concentrations, is possible. Inhibition of different PI3K isoforms is associated with distinct toxicities, such as colitis with PI3Kδ inhibition.[6][8] Isoform-specific functional assays or targeted Western blotting for isoform-specific downstream effectors can help clarify this.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity In Vitro
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome selectivity scan (see Protocol 1). 2. Test another PI3Kα inhibitor with a different chemical scaffold. | 1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If cytotoxicity persists, it may be a result of potent on-target pathway inhibition. |
| Compound Precipitation | 1. Visually inspect the media for precipitates under a microscope. 2. Verify the solubility of this compound in your specific cell culture media at the tested concentrations. | Prevention of non-specific cellular stress and toxicity caused by compound precipitation. |
| Cell Line Specificity | Test this compound in a panel of different cell lines, including a non-cancerous control line. | Determine if the high cytotoxicity is context-dependent or a general characteristic of the compound. |
Issue 2: Inconsistent Downstream Pathway Inhibition (e.g., p-AKT levels)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Check the stability of the compound in your experimental buffer/media at 37°C over the experiment's duration. | Consistent compound activity and more reproducible experimental results. |
| Activation of Compensatory Pathways | 1. Use Western blotting to probe for activation of parallel pathways (e.g., MAPK/ERK). 2. Consider co-treatment with an inhibitor of the identified compensatory pathway. | A clearer understanding of the cellular response to PI3Kα inhibition and potentially enhanced efficacy with combination therapy. |
| Variable Enzyme Activity | Ensure consistent cell passage number, confluency, and serum starvation protocols before inhibitor treatment to standardize the basal activity of the PI3K pathway. | Reduced variability in baseline p-AKT levels, leading to more consistent and interpretable results upon inhibition. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates a sample selectivity profile. A highly selective compound will show a significantly lower IC50 for its intended target compared to other kinases.
| Kinase Target | IC50 (nM) | Selectivity (Off-Target/On-Target) | Notes |
| PI3Kα (On-Target) | 5 | - | Primary target |
| PI3Kβ | 150 | 30x | Minor cross-reactivity |
| PI3Kδ | 850 | 170x | Low cross-reactivity |
| mTOR | >10,000 | >2000x | Highly selective over mTOR |
| CDK2 | 2,500 | 500x | Potential off-target at high µM concentrations |
| SRC | >10,000 | >2000x | No significant inhibition |
| JNK1 | >10,000 | >2000x | No significant inhibition |
Table 2: Comparing In Vitro Potency with Cellular Activity
This table demonstrates how to compare biochemical potency with cellular effects to identify potential discrepancies that may suggest off-target activity or poor cell permeability.
| Assay Type | Endpoint | IC50 (nM) |
| Biochemical Assay | PI3Kα Enzyme Inhibition | 5 |
| Cell-Based Assay | p-AKT (Ser473) Inhibition in MCF7 cells | 25 |
| Cell-Based Assay | Inhibition of Cell Proliferation (MCF7) | 100 |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM). For the assay, prepare a high-concentration sample (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a radiometric or fluorescence-based assay panel of several hundred human kinases.
-
Binding/Activity Assay: The service will perform a competition binding assay or an enzymatic activity assay. The compound is incubated with each kinase in the panel, typically at or near the ATP Kₘ for that kinase.[11]
-
Data Analysis: Results are typically provided as the percentage of remaining kinase activity relative to a DMSO vehicle control. A "hit" is defined as a kinase inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).
-
Interpretation: A selective inhibitor will show high inhibition of the intended target (PI3Kα) and minimal inhibition of other kinases. Follow-up dose-response curves should be run for any significant off-target hits to determine their IC50 values.
Protocol 2: Validating Off-Target Pathway Modulation via Western Blotting
Objective: To investigate if this compound affects signaling pathways other than PI3K/AKT at effective concentrations.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa, A549) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the p-AKT IC50) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key proteins to probe include:
-
On-Target Pathway: p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K.
-
Potential Off-Target Pathways: p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-STAT3 (Tyr705), total STAT3.
-
Loading Control: GAPDH or β-Actin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels. A significant change in the phosphorylation status of proteins in pathways like MAPK/ERK would suggest off-target effects.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected off-target effects.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Compound Concentration for IC50 Determination
A Note on LAS195319: Information regarding a specific compound designated "this compound," including its mechanism of action and signaling pathways, is not publicly available in the searched resources. Therefore, this guide provides a comprehensive framework for optimizing the concentration of a generic investigational compound, referred to as "Compound X," for accurate IC50 determination. Researchers working with this compound can adapt this general guidance to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it a critical parameter in drug development?
A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[1] In the context of drug discovery, it represents the concentration at which a compound reduces a particular activity, such as enzyme function or cell proliferation, by half.[1] It is a crucial parameter for assessing the potency of a drug, allowing researchers to compare the effectiveness of different compounds and make informed decisions in the development of new therapies.[2] A lower IC50 value generally indicates a more potent compound.[3]
Q2: What is the difference between a biochemical assay and a cell-based assay for IC50 determination?
A2: A biochemical assay measures the effect of a compound on a purified molecular target, like an enzyme. A cell-based assay, on the other hand, measures the compound's effects within a living cell.[4] Cell-based assays provide insights into a compound's activity in a more physiologically relevant context, but results can be influenced by factors such as cell membrane permeability and efflux pumps.[4]
Q3: How do I select an appropriate concentration range for an initial IC50 experiment?
A3: If no prior data is available, it is best to start with a wide concentration range spanning several orders of magnitude (e.g., from 1 nM to 100 µM) to ensure the full dose-response curve is captured.[4][5] A common practice is to use a 10-point serial dilution, with 2-fold or 3-fold steps between concentrations.[4][5] If some potency information is available, you can center your concentration range around the expected IC50.[4]
Q4: What is a dose-response curve and what information does it provide?
A4: A dose-response curve is a graph that illustrates the relationship between the concentration of a drug and its biological effect.[4] Typically, the logarithm of the compound concentration is plotted on the x-axis, and the percentage of inhibition is plotted on the y-axis.[6] The resulting sigmoidal ("S"-shaped) curve is used to determine the IC50, which corresponds to the inflection point of the curve.[4]
Q5: How many replicates are recommended for an IC50 experiment?
A5: It is advisable to use a minimum of three technical replicates for each concentration to ensure the statistical reliability of your results.[4]
Experimental Protocol: IC50 Determination using MTT Assay
This protocol describes a standard procedure for determining the IC50 of "Compound X" on adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[7][8]
Reagent and Media Preparation
| Reagent/Medium | Preparation Details | Storage |
| Complete Culture Medium | Base medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. | 2-8°C |
| PBS (Phosphate-Buffered Saline) | pH 7.4, sterile filtered. | Room Temperature |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA solution. | 2-8°C |
| Compound X Stock Solution | Prepare a 10 mM stock solution in sterile DMSO. | -20°C (protect from light) |
| MTT Solution | 5 mg/mL in sterile PBS. Filter sterilize and protect from light.[7] | 4°C |
| Solubilization Solution | DMSO or a solution of 0.01 M HCl in 10% SDS. | Room Temperature |
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the chosen cell line to 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count to ensure viability is >90%.[8]
-
Dilute the cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[4]
-
-
Compound Treatment:
-
Prepare a serial dilution of "Compound X" in complete culture medium from the 10 mM stock. A common approach is a 10-point, 3-fold serial dilution.[4]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[9]
-
Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).[4]
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Carefully aspirate the medium containing MTT without disturbing the crystals.[8]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration.[6]
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[3][10]
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Causes: Inconsistent cell seeding, pipetting errors during compound addition, or "edge effects" in the multi-well plate.[1]
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell number in each well.[1]
-
Pipetting Technique: Use calibrated pipettes and proper technique. When adding the drug, add it to the side of the well and mix gently.[1]
-
Minimize Edge Effects: To avoid evaporation and temperature variations at the edges of the plate, fill the outer wells with sterile PBS or medium without cells.
-
Issue 2: No dose-dependent inhibition observed.
-
Possible Causes: The concentration range of the compound is too high or too low, the compound has degraded, or the chosen cell line is not sensitive to the compound.[1]
-
Troubleshooting Steps:
-
Adjust Concentration Range: Perform a preliminary range-finding experiment with a very wide range of concentrations (e.g., 1 nM to 100 µM) to identify the inhibitory range.[1]
-
Verify Compound Integrity: Ensure the stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[1][6]
-
Confirm Cell Line Sensitivity: If possible, use a positive control cell line known to be sensitive to the compound or compounds with a similar mechanism.
-
Issue 3: The dose-response curve is incomplete (does not reach 0% or 100% inhibition).
-
Possible Causes: The concentration range tested is too narrow, the compound has low efficacy and is only a partial inhibitor, or the compound has limited solubility at higher concentrations.[4]
-
Troubleshooting Steps:
-
Broaden Concentration Range: Extend the dilution series to include higher and lower concentrations.
-
Assess Maximal Effect: If a plateau is observed above 0% inhibition, this may represent the true maximal effect of the compound.
-
Check Solubility: Visually inspect the wells with the highest concentrations for any signs of compound precipitation.[9] If solubility is an issue, consider using a different solvent or a lower top concentration.
-
Issue 4: The IC50 value is significantly different from previous experiments.
-
Possible Causes: Differences in cell passage number, variations in reagent preparation (e.g., stock solution), or inconsistent incubation times.[4]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent, narrow range of passage numbers for all experiments.
-
Consistent Reagent Preparation: Prepare fresh stock solutions and verify their concentrations.
-
Maintain Consistent Parameters: Ensure all experimental parameters, such as incubation times and reagent volumes, are kept consistent between assays.[6]
-
Hypothetical Signaling Pathway and Mechanism of Inhibition
To develop an effective drug, it is crucial to understand its mechanism of action. For an inhibitor like "Compound X," this often involves blocking a key signaling pathway that promotes cell proliferation and survival. The diagram below illustrates a generic signaling cascade that is commonly dysregulated in diseases like cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. towardsdatascience.com [towardsdatascience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
troubleshooting LAS195319 western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my western blot experiment fails?
A1: The first step is to systematically review your entire protocol and experimental setup. Use a checklist to ensure all steps were followed correctly, including sample preparation, gel electrophoresis, protein transfer, and antibody incubations. It's also helpful to stain the membrane with Ponceau S after transfer to visualize total protein and confirm a successful transfer from the gel to the membrane.[1]
Q2: How can I be sure that my target protein is present in the sample?
A2: To confirm the presence of your target protein, it is crucial to include a positive control in your experiment. This could be a recombinant protein, a lysate from a cell line known to express the target protein, or a tissue sample with previously confirmed expression.[2][3][4] Additionally, you can check protein expression databases to confirm if your cell or tissue type is expected to express the protein of interest.[4]
Q3: How do I choose the right blocking buffer?
A3: The choice of blocking buffer can significantly impact your results. The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[5] A good starting point is 5% non-fat dry milk or BSA in TBST. However, for phosphorylated protein detection, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[5] If you experience high background, trying a different blocking agent or optimizing the concentration and incubation time is recommended.[5][6][7]
Q4: Can I reuse my primary antibody solution?
A4: Reusing diluted primary antibody is generally not recommended. The antibody is less stable after dilution, and the buffer can be prone to microbial contamination, which can lead to inconsistent results and high background.[4] For optimal and reproducible results, it is best to use a freshly diluted antibody for each experiment.[4]
Troubleshooting Guides
This section provides a detailed breakdown of common western blot problems, their potential causes, and recommended solutions.
Problem 1: Weak or No Signal
A weak or absent signal for your target protein can be frustrating. The table below outlines potential causes and solutions to enhance your signal.
| Potential Cause | Recommended Solution(s) |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue to check for remaining protein. Optimize transfer time and voltage, especially for high or low molecular weight proteins. For high MW proteins, consider reducing methanol (B129727) concentration in the transfer buffer. For low MW proteins, use a membrane with a smaller pore size (0.2 µm).[6][8][9] |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel.[2][6] If the protein is known to have low expression, consider enriching your sample using techniques like immunoprecipitation.[2][8] |
| Suboptimal Antibody Concentration | The antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution. Increase the incubation time, for instance, by incubating overnight at 4°C.[2][6][10] |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly and have not expired. Test the activity of the primary antibody with a dot blot. Confirm that the secondary antibody is specific to the primary antibody's host species.[2][3][6] |
| Blocking Agent Masking the Epitope | Some blocking agents can mask the target epitope. Try switching from non-fat dry milk to BSA or vice versa. Reducing the blocking incubation time might also help.[6][8] |
| Presence of Sodium Azide (B81097) | Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). If you are using an HRP-conjugated secondary antibody, ensure that none of your buffers contain sodium azide.[3][6] |
Problem 2: High Background
High background can obscure the specific signal of your target protein. The following table provides guidance on how to reduce background noise.
| Potential Cause | Recommended Solution(s) |
| Insufficient Blocking | Increase the concentration of your blocking agent (e.g., from 3% to 5%) or extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[7][11] Consider adding a detergent like Tween 20 (0.05-0.1%) to your blocking and wash buffers.[6][7][11] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Perform a titration to find the optimal antibody dilution that provides a strong signal with low background.[5][7][12] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Use a larger volume of wash buffer and ensure the membrane is always fully submerged and agitated.[5][11][12] |
| Membrane Drying Out | Never let the membrane dry out at any stage of the blotting process, as this can cause high background.[1][7] |
| Contaminated Buffers | Use freshly prepared buffers made with high-quality water and reagents to avoid contamination that can lead to background noise.[13] |
| Overexposure | If using chemiluminescence, the exposure time might be too long. Reduce the exposure time or use a less sensitive substrate.[7][11] |
Problem 3: Non-Specific Bands
The presence of unexpected bands can make data interpretation difficult. This table addresses the common causes of non-specific bands.
| Potential Cause | Recommended Solution(s) |
| Primary Antibody Cross-Reactivity | The primary antibody may be binding to other proteins with similar epitopes. Use an affinity-purified antibody if available. You can also try increasing the stringency of the washing buffer by increasing the salt or detergent concentration.[10][14] |
| Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to off-target binding. Optimize the antibody dilution through titration.[15][16] |
| Protein Degradation | If you see bands at a lower molecular weight than expected, your protein may have been degraded. Always use fresh samples and add protease inhibitors to your lysis buffer.[5][16] |
| Sample Overload | Loading too much protein can lead to artifacts and non-specific bands. Try reducing the amount of protein loaded per lane.[10][17] |
| Post-Translational Modifications or Splice Variants | Unexpected bands could represent different isoforms or modified versions of your target protein. Consult the literature or protein databases for information on potential modifications or splice variants.[1][3] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow for western blotting. Optimization of specific steps may be required for your particular protein of interest and antibodies.
-
Sample Preparation (from Cell Culture)
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[18][19]
-
-
SDS-PAGE
-
Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[20]
-
-
Blocking
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[20]
-
-
Primary Antibody Incubation
-
Washing
-
Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[20]
-
-
Final Washes
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection
Visual Guides
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. clyte.tech [clyte.tech]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 9. images.novusbio.com [images.novusbio.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. arp1.com [arp1.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. bio-rad.com [bio-rad.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. arp1.com [arp1.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
- 20. ptglab.com [ptglab.com]
Technical Support Center: Preclinical Toxicity of Investigational Compounds
Disclaimer: No public information regarding a compound designated "LAS195319" could be located in the available scientific literature and databases. The following information is provided as a generalized template to assist researchers in understanding and troubleshooting common issues encountered during the preclinical toxicity assessment of investigational compounds. The data and experimental details presented here are hypothetical and should be used for illustrative purposes only. Researchers working with a specific compound, such as "this compound," should refer to their internal study data and protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality in our high-dose group during a 28-day repeat-dose toxicity study in rats. What are the immediate steps we should take?
A1: Immediate actions are crucial to ensure animal welfare and data integrity.
-
Clinical Observations: Intensify clinical observations of the remaining animals in the cohort. Look for specific signs of toxicity (e.g., changes in posture, activity, respiration, fur condition).
-
Dose Review: Re-evaluate the dose levels. The high dose may be exceeding the maximum tolerated dose (MTD). Consider initiating a lower dose group if the protocol allows.
-
Necropsy: Perform a thorough gross necropsy on the deceased animals immediately. Collect tissues for histopathological analysis to identify potential target organs of toxicity.
-
Data Review: Analyze all available data for the affected group, including body weight, food and water consumption, and any preliminary clinical pathology results, to identify any trends preceding the mortality.
Q2: Our compound is showing elevated liver enzymes (ALT, AST) in a canine toxicology study. How can we determine the significance of this finding?
A2: Elevated liver enzymes are a common finding and require a systematic investigation to understand their clinical relevance.
-
Magnitude of Elevation: Assess the degree of enzyme elevation. Minor, transient increases may be adaptive, while significant and sustained elevations (e.g., >3-5 times the upper limit of normal) are more indicative of hepatocellular injury.
-
Correlative Findings: Look for other indicators of liver damage:
-
Histopathology: Are there corresponding changes in the liver tissue, such as necrosis, inflammation, or fatty change?
-
Clinical Pathology: Are other liver function markers, like bilirubin (B190676) and alkaline phosphatase (ALP), also elevated?
-
Clinical Signs: Are there any clinical signs of liver dysfunction, such as jaundice or abdominal distension?
-
-
Reversibility: If your study design includes a recovery period, assess whether the enzyme levels return to baseline after cessation of dosing. Reversibility suggests a lower long-term risk.
Troubleshooting Guides
Issue: High variability in toxicokinetic (TK) data between animals in the same dose group.
Potential Causes & Troubleshooting Steps:
-
Dosing Accuracy:
-
Verification: Double-check dose calculation and administration procedures. Ensure accurate weighing of animals and precise volume administration.
-
Formulation Analysis: Confirm the concentration and homogeneity of the dosing formulation.
-
-
Animal-Specific Factors:
-
Health Status: Ensure all animals are healthy and free from underlying conditions that could affect drug absorption and metabolism.
-
Genetic Variability: In some strains, genetic differences can lead to varied metabolic rates.
-
-
Sample Collection and Handling:
-
Timing: Strict adherence to the blood sampling schedule is critical.
-
Processing: Ensure consistent sample processing (e.g., centrifugation speed and duration, plasma separation) and storage conditions to prevent compound degradation.
-
Experimental Workflow for Investigating High TK Variability
Technical Support Center: LAS195319 In Vitro Efficacy
Important Notice: The information provided in this technical support center is based on currently available public and scientific literature. As of the latest update, specific data regarding "LAS195319" is not present in the searched databases. The following troubleshooting guides and FAQs are based on general principles for in vitro compound testing and may require significant adaptation once specific details about this compound's mechanism of action and cellular targets become available.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Currently, there is no publicly available information detailing the specific mechanism of action for this compound. To effectively troubleshoot in vitro experiments, understanding the compound's target and pathway is crucial. Researchers should consult any internal documentation or proprietary information available to them.
Q2: Which cell lines are recommended for testing this compound efficacy?
A2: The choice of cell line is highly dependent on the therapeutic target of this compound. Without this information, a general recommendation would be to start with a panel of cell lines relevant to the suspected disease area. It is advisable to perform initial screening across multiple lines to identify the most sensitive models.
Q3: What are the optimal storage and handling conditions for this compound?
A3: For any investigational compound, it is critical to adhere to the storage conditions specified by the supplier. Typically, compounds are stored as desiccated powders at -20°C or -80°C. Stock solutions are often prepared in a suitable solvent like DMSO and stored in aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding. 2. Inconsistent compound concentration. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Verify pipetting accuracy and ensure complete mixing of the compound in the media. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant dose-response observed. | 1. Compound concentration range is too low or too high. 2. The chosen cell line is resistant to the compound. 3. Incorrect assay endpoint for the compound's mechanism. | 1. Perform a broad-range dose-response experiment (e.g., 1 nM to 100 µM) to identify the active range. 2. Test the compound on a different, potentially more sensitive, cell line. 3. If the compound is cytostatic, a proliferation assay (e.g., Ki67 staining) may be more appropriate than a cytotoxicity assay (e.g., LDH release). |
| Precipitation of the compound in culture media. | 1. Poor solubility of the compound in aqueous media. 2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Test different media formulations. The presence of serum can sometimes aid solubility. 2. Ensure the final solvent concentration is typically below 0.5% and does not affect cell viability on its own. |
Experimental Protocols
Note: These are generalized protocols and should be optimized based on the specific cell line and experimental goals.
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the compound-containing media. Include vehicle control wells (media with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Western Blot for Target Engagement (Hypothetical)
Assuming this compound targets a specific protein kinase:
-
Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the phosphorylated form of the target kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the target kinase for loading control.
Visualizations
Caption: A generalized workflow for assessing the in vitro efficacy of a test compound.
Caption: A decision tree for troubleshooting the lack of a dose-response in efficacy studies.
Technical Support Center: Troubleshooting Inconsistent Proliferation Assay Results for LAS195319
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results in proliferation assays with the compound LAS195319. The information is presented in a question-and-answer format, with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability between replicate wells treated with this compound?
A1: High variability in replicate wells can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. It is advisable to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound Precipitation: this compound may precipitate at higher concentrations, leading to uneven exposure to the cells. Visually inspect the wells after compound addition for any signs of precipitation.
-
Incomplete Reagent Solubilization: In assays like the MTT assay, incomplete solubilization of the formazan (B1609692) crystals will lead to inaccurate absorbance readings. Ensure thorough mixing after adding the solubilization buffer.
Q2: My proliferation assay results with this compound are not consistent across different experiments performed on different days. What could be the reason?
A2: Day-to-day variability can be attributed to:
-
Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Reagent Preparation: Freshly prepare and use reagents whenever possible. The stability of stock solutions of this compound and assay reagents should be confirmed.
-
Incubation Times: Ensure that the incubation times for cell treatment and assay development are kept consistent across all experiments.
-
Initial Cell Health: The health and confluency of the cells at the time of seeding can significantly impact the results. Always start experiments with healthy, sub-confluent cells.
Q3: The IC50 value of this compound changes depending on the proliferation assay I use (e.g., MTT vs. a luminescent ATP-based assay). Why is this happening?
A3: Different proliferation assays measure different cellular parameters, which can be differentially affected by this compound:
-
Metabolic vs. Viability Readouts: MTT, MTS, and XTT assays measure metabolic activity through the reduction of tetrazolium salts by cellular dehydrogenases.[1] A luminescent ATP-based assay measures the level of intracellular ATP, which is an indicator of metabolically active cells.[2][3] this compound might be affecting cellular metabolism without directly causing cell death, leading to discrepancies between these assay types.
-
Compound Interference: this compound might interfere with the assay chemistry. For example, if this compound is a reducing agent, it could directly reduce the tetrazolium salt in an MTT assay, leading to a false-positive signal for cell viability. Conversely, if it inhibits dehydrogenases, it could show a false-positive cytotoxic effect.
Q4: I am observing a decrease in the signal at high concentrations of this compound, but then the signal increases again at the highest concentrations. What could explain this "hook effect"?
A4: A hook effect can be caused by several factors:
-
Compound Solubility: At very high concentrations, this compound may precipitate out of solution, reducing the effective concentration and leading to an apparent increase in cell viability.
-
Off-Target Effects: At high concentrations, this compound might have off-target effects that counteract its primary anti-proliferative mechanism.
-
Assay Artifacts: Some assay reagents can become cytotoxic at high concentrations or after prolonged incubation, which could be modulated by the presence of the compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to inconsistent results in proliferation assays with this compound.
Initial Checks
-
Visual Inspection of Cells: Before performing any assay, visually inspect the cells under a microscope. Check for signs of contamination, changes in morphology, and consistent cell density in the wells.
-
Compound Solubility: Prepare the highest concentration of this compound to be used and visually inspect for any precipitation in the culture medium.
-
Assay Control Performance: Scrutinize the results of your positive and negative controls. The positive control (a known cytotoxic agent) should show a dose-dependent decrease in signal, while the negative control (vehicle-treated cells) should exhibit robust growth.
Troubleshooting Decision Tree
References
Technical Support Center: Minimizing Small Molecule Precipitation in Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and storage of stock solutions for small molecule inhibitors, with a focus on minimizing precipitation. While the specific compound LAS195319 is used as a reference, the principles and protocols outlined here are broadly applicable to other small molecules with limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My small molecule, this compound, has precipitated out of its stock solution. What are the common causes?
A1: Precipitation of a small molecule from a stock solution can be attributed to several factors:
-
Solubility Limit Exceeded: The concentration of the compound may be too high for the chosen solvent.
-
Improper Solvent: The solvent may not be optimal for your specific compound. While DMSO is a common solvent for many hydrophobic compounds, it is not universally effective.[1][2]
-
Temperature Fluctuations: Changes in temperature can significantly impact solubility. Many compounds are less soluble at lower temperatures.
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation as the compound may not fully redissolve each time.[4]
-
pH of the Solution: For ionizable compounds, the pH of the solution can dramatically affect solubility.[1]
Q2: What is the best solvent to use for preparing a stock solution of a hydrophobic small molecule?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common primary solvent for creating high-concentration stock solutions of hydrophobic compounds due to its excellent solubilizing capacity for a wide range of organic molecules.[1][5] However, if your compound is not soluble in DMSO or if DMSO is incompatible with your downstream experiments, other organic solvents such as ethanol, dimethylformamide (DMF), or a co-solvent system may be necessary.[5]
Q3: What is the recommended procedure for preparing a stock solution to avoid precipitation?
A3: To prepare a stable stock solution, it is crucial to follow a systematic protocol. This includes careful weighing of the compound, using a high-purity solvent, and ensuring complete dissolution. A detailed experimental protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section below.
Q4: How should I store my stock solutions to maintain their integrity?
A4: Proper storage is critical for preventing degradation and precipitation. General guidelines include:
-
Aliquoting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
-
Storage Temperature: For long-term storage, solutions in DMSO should be kept at -20°C or -80°C.[1]
-
Protection from Light: Light-sensitive compounds should be stored in amber vials or tubes wrapped in foil.
Q5: Can I use a stock solution that has visible precipitate?
A5: No, it is not recommended to use a stock solution with visible precipitate. The actual concentration of the compound in the supernatant will be lower than intended, leading to inaccurate and unreliable experimental results. If precipitation is observed, refer to the troubleshooting guide below.
Troubleshooting Guide
If you encounter precipitation in your stock solution, follow these steps to troubleshoot the issue.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution | - Concentration exceeds solubility limit- Inappropriate solvent | - Try dissolving a smaller amount of the compound to make a lower concentration stock solution.- Test the solubility in alternative solvents (e.g., ethanol, DMF).- Consider using a co-solvent system. |
| Precipitation after storage at low temperature | - Compound has low solubility at the storage temperature | - Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved.- If precipitation persists, consider storing the stock solution at a higher temperature (e.g., 4°C), but be aware of potential long-term stability issues. |
| Precipitation after dilution into aqueous buffer | - Compound has low aqueous solubility | - Decrease the final concentration in the aqueous buffer.- Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your assay (typically <0.5% for cell-based assays).[1]- Use a co-solvent or other solubilizing agents in your aqueous buffer.[6] |
| Precipitation after multiple freeze-thaw cycles | - Incomplete redissolution after thawing | - Prepare new aliquots of your stock solution to avoid further freeze-thaw cycles.- Before each use, ensure the aliquot is completely thawed and vortexed to redissolve the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution of a hydrophobic small molecule.
Materials:
-
Small molecule powder (e.g., this compound)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Based on the molecular weight (MW) of your compound, calculate the mass needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )
-
-
Weigh the compound: Carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution for some compounds, but always check the compound's temperature sensitivity first.[4]
-
Aliquot for storage: To prevent repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[4]
-
Store properly: Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[4]
Visualizations
Caption: Workflow for preparing a small molecule stock solution.
References
LAS195319 Technical Support Center
Disclaimer
Please be aware that "LAS195319" is a fictional investigational compound created for the purpose of this technical support guide. The information provided below, including its mechanism of action, potential resistance pathways, and all associated data, is illustrative and based on common principles of drug resistance in cancer research. This guide is intended to serve as a template and a demonstration of a technical support resource.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential mechanisms of resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a critical downstream effector of the Growth Factor Receptor (GFR) signaling pathway. In sensitive cancer cell lines, this compound blocks the phosphorylation of its direct substrate, Substrate Z, leading to the inhibition of cell proliferation and induction of apoptosis.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential causes?
A2: Acquired resistance to this compound can arise through several mechanisms. The most common possibilities include:
-
Secondary mutations in the TKX kinase domain: Specific mutations, such as the "gatekeeper" mutation, can prevent this compound from binding to its target.
-
Bypass signaling pathway activation: Upregulation of a parallel signaling pathway, such as the "Pathway Y," can compensate for the inhibition of the GFR-TKX axis, allowing cell survival and proliferation.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
Q3: How can I determine if my resistant cells have a mutation in the TKX gene?
A3: To identify mutations in the TKX gene, you can perform Sanger sequencing of the TKX kinase domain. You will need to design primers that flank the coding region of the kinase domain, amplify the DNA from both your sensitive and resistant cell lines, and compare the sequences.
Q4: What are the signs of bypass pathway activation in my this compound-resistant cells?
A4: A key indicator of bypass pathway activation is the sustained phosphorylation of downstream signaling molecules despite effective inhibition of TKX by this compound. For example, if you observe persistent phosphorylation of key survival proteins while the phosphorylation of Substrate Z (the direct target of TKX) is inhibited, it suggests that a compensatory pathway is active. Western blotting is a standard method to assess the phosphorylation status of key signaling proteins.
Q5: How can I check for increased drug efflux in my resistant cell lines?
A5: Increased drug efflux can be investigated by measuring the intracellular concentration of this compound in sensitive versus resistant cells using techniques like liquid chromatography-mass spectrometry (LC-MS). Alternatively, you can assess the activity of ABC transporters using commercially available fluorescent substrates. A reversal of resistance in the presence of known ABC transporter inhibitors can also suggest this mechanism.[1]
Troubleshooting Guides
Issue: Decreased Efficacy of this compound in Cell Culture
If you observe a reduced effect of this compound on your cancer cell line over time, consult the following troubleshooting table.
| Observation | Potential Cause | Suggested Action |
| Gradual increase in the IC50 of this compound | Development of acquired resistance | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Investigate the potential resistance mechanisms outlined in the FAQs. |
| Sudden loss of this compound activity | Incorrect drug concentration or degradation | 1. Verify the concentration of your this compound stock solution. 2. Prepare fresh dilutions of the compound for your experiments. |
| Cell morphology appears different in resistant population | Clonal selection of a resistant subpopulation | 1. Perform single-cell cloning to isolate and characterize the resistant clones. 2. Analyze the molecular profile of the resistant clones. |
Quantitative Data Summary
The following table summarizes typical changes in the half-maximal inhibitory concentration (IC50) of this compound in a sensitive parental cell line versus a derived resistant cell line.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Sensitive Line | 10 | 1 |
| Resistant Line (TKX T315I mutation) | 500 | 50 |
| Resistant Line (Pathway Y Upregulation) | 250 | 25 |
| Resistant Line (ABC Transporter Overexpression) | 150 | 15 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
-
Cell Seeding: Plate your cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound at a concentration that inhibits TKX in the sensitive line. After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of TKX, Substrate Z, and key proteins in potential bypass pathways.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Common mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
Technical Support Center: Improving the In Vivo Bioavailability of LAS195319
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of the model compound LAS195319, a poorly soluble drug. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| High variability in plasma concentrations following oral administration of this compound. | - Poor and inconsistent dissolution: Due to the low aqueous solubility of this compound, small variations in the gastrointestinal (GI) fluid composition, pH, and motility between subjects can lead to significant differences in dissolution and subsequent absorption. - Food effects: The presence or absence of food can alter gastric emptying times and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs. - First-pass metabolism: Variable activity of metabolic enzymes in the gut wall and liver can lead to inconsistent levels of this compound reaching systemic circulation. | - Standardize experimental conditions: Ensure all animals are fasted for a consistent period (e.g., 12-18 hours) before dosing to minimize food-related variability.[1] - Optimize the formulation: Consider advanced formulation strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS) or micronization to improve dissolution consistency.[2] - Increase sample size: A larger number of animals per group can help to statistically mitigate high inter-individual variability. - Consider a different animal model: If variability remains high, investigate if the chosen animal model is appropriate or if another model with more consistent GI physiology is available. |
| Low oral bioavailability of this compound despite good in vitro permeability (e.g., in Caco-2 assays). | - Poor in vivo dissolution: High permeability is irrelevant if the drug does not dissolve in the GI tract to be available for absorption. This is a common issue for BCS Class II compounds. - Extensive first-pass metabolism: The drug may be absorbed but then rapidly metabolized by the liver before it can reach systemic circulation. - P-glycoprotein (P-gp) efflux: this compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen. | - Focus on solubility enhancement: Prioritize formulation strategies that improve the solubility and dissolution rate of this compound in the GI tract. Lipid-based formulations like SEDDS can be particularly effective.[2] - Investigate pre-systemic metabolism: Conduct studies to quantify the extent of first-pass metabolism. If it is high, strategies like co-administration with a metabolic inhibitor (in preclinical studies) or prodrug design could be explored. - Assess P-gp efflux: Use in vitro models with P-gp inhibitors to determine if efflux is a significant barrier. Some formulation excipients can also inhibit P-gp. |
| Precipitation of this compound in the GI tract from a solubilizing formulation. | - Supersaturation and precipitation: The formulation may create a supersaturated solution of this compound in the GI fluids, which is thermodynamically unstable and can lead to precipitation of the drug. - Dilution effect: Upon dilution with large volumes of aqueous GI fluids, the concentration of the solubilizing agent may decrease, leading to drug precipitation. | - Incorporate precipitation inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent or delay precipitation. - Optimize the formulation: Adjust the ratio of oil, surfactant, and cosurfactant in a SEDDS formulation to ensure the formation of stable micelles or microemulsions upon dilution. - Conduct in vitro dispersion and precipitation tests: Simulate the dilution in the GI tract by adding the formulation to aqueous media and monitor for any drug precipitation over time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A1: For a BCS Class II compound (low solubility, high permeability) like this compound, the main goal is to enhance its dissolution rate and maintain its concentration in a dissolved state in the GI tract. Key strategies include:
-
Lipid-Based Formulations: These are often a first-line approach and include solutions, suspensions, and Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This presents the drug in a solubilized form, ready for absorption.[2]
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate. This can be achieved through:
-
Micronization: Reducing particle size to the micron range.
-
Nanonization: Creating nanoparticles of the drug, which can be formulated as a nanosuspension.
-
-
Amorphous Solid Dispersions: The drug is dispersed in an amorphous state within a polymer matrix. The amorphous form has higher kinetic solubility than the crystalline form, leading to improved dissolution.
Q2: How do I select the best excipients for a SEDDS formulation of this compound?
A2: The selection of excipients is critical for a successful SEDDS formulation. The process involves:
-
Solubility Studies: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents to identify components that can dissolve a high concentration of the drug.[3]
-
Excipient Compatibility: Ensure the chosen excipients are compatible with each other and with the drug.
-
Constructing Ternary Phase Diagrams: These diagrams help to identify the self-emulsifying regions for different ratios of oil, surfactant, and co-surfactant, allowing for the selection of an optimal formulation.
-
HLB Value: For surfactants, an HLB (Hydrophile-Lipophile Balance) value greater than 12 is generally preferred to promote the formation of oil-in-water emulsions.[2]
Q3: What are the key parameters to evaluate during an in vivo pharmacokinetic study for this compound?
A3: The primary pharmacokinetic parameters to determine the oral bioavailability of this compound are:
-
Area Under the Curve (AUC): This represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug that is reached in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose.
Q4: Should I conduct in vivo studies in a fasted or fed state?
A4: Initially, it is recommended to conduct studies in a fasted state to establish a baseline pharmacokinetic profile and minimize variability.[1][4] However, since poorly soluble drugs often exhibit a "food effect" (their bioavailability changes in the presence of food), it is also crucial to conduct studies in a fed state to understand how the formulation will perform under real-world conditions.
Quantitative Data Presentation
The following table provides hypothetical pharmacokinetic data for this compound in different oral formulations, illustrating the potential improvements in bioavailability.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose of 10 mg/kg in Different Formulations (n=6 per group).
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 4.0 ± 1.5 | 980 ± 250 | 100 (Reference) |
| Micronized Suspension | 320 ± 80 | 2.5 ± 1.0 | 2150 ± 480 | 219 |
| SEDDS Formulation | 850 ± 150 | 1.0 ± 0.5 | 5600 ± 950 | 571 |
| Nanosuspension | 920 ± 180 | 1.0 ± 0.5 | 6100 ± 1100 | 622 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
1. Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol P)
2. Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants by adding an excess amount of the drug to a known volume of the excipient.
-
Shake the mixtures in a water bath at a controlled temperature (e.g., 37°C) for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).
-
-
Construction of Ternary Phase Diagram:
-
Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.
-
Prepare mixtures with varying ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the this compound SEDDS Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region identified in the ternary phase diagram.
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to approximately 40°C and mix thoroughly using a vortex mixer until a homogenous solution is formed.
-
Add the calculated amount of this compound to the mixture and continue mixing until the drug is completely dissolved.[3]
-
4. Characterization of the SEDDS Formulation:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker containing distilled water under gentle stirring and measure the time it takes to form a clear emulsion.[5]
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.[5]
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats (weighing 250-300 g).[4]
-
Acclimatize the animals for at least one week before the experiment.
2. Experimental Design:
-
Divide the rats into groups (e.g., Aqueous Suspension group, SEDDS group, IV group), with at least 6 rats per group.
-
Fast the animals for 12-18 hours before dosing, with free access to water.[1]
3. Dosing:
-
Oral Administration: Administer the this compound formulation (e.g., at a dose of 10 mg/kg) via oral gavage. Record the exact time of administration.[1][4]
-
Intravenous (IV) Administration: For determining absolute bioavailability, administer a solution of this compound (e.g., at a dose of 1-2 mg/kg) via a tail vein injection.[1]
4. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[1][4]
-
Collect the blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
5. Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.[1]
6. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
7. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Caption: Workflow for formulation development to improve bioavailability.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Mechanisms of bioavailability enhancement by different formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
LAS195319 experimental variability and controls
Important Note for Researchers, Scientists, and Drug Development Professionals:
The information available in the public domain regarding "LAS195319" is insufficient to create a detailed and specific technical support center as requested. This identifier does not correspond to a known public compound, and therefore, specific data on its mechanism of action, experimental protocols, and potential variability are not available through public search resources.
To provide you with the accurate and detailed technical support you need, please provide more specific information about this compound. This could include:
-
Compound Class and Target: What type of molecule is this compound (e.g., small molecule, antibody, etc.) and what is its biological target (e.g., a specific enzyme, receptor, or pathway)?
-
Intended Application: What is the primary research or therapeutic area for which this compound is being investigated (e.g., oncology, immunology, neuroscience)?
-
General Mechanism of Action: A brief description of how this compound is expected to work.
Once this information is available, a comprehensive technical support center can be developed to address potential experimental variability and provide robust controls.
General Principles of Experimental Variability and Controls (Applicable to most experimental compounds)
While specific guidance for this compound cannot be provided, here are general principles and troubleshooting strategies that are broadly applicable in experimental research and drug development.
Frequently Asked Questions (FAQs) - General
Q1: My experimental results with Compound X are highly variable between experiments. What are the common sources of variability?
A1: Experimental variability can arise from several sources. These can be broadly categorized as biological variability, technical variability, and operator variability.
-
Biological Variability:
-
Cell line heterogeneity: Differences in cell passage number, genetic drift, and cell health can lead to inconsistent responses.
-
Primary cell differences: Donor-to-donor variability is a significant factor.
-
Animal model differences: Age, sex, genetic background, and microbiome of animal models can all contribute to variability.
-
-
Technical Variability:
-
Reagent quality and consistency: Lot-to-lot variation in reagents, media, and sera can impact results.
-
Assay conditions: Minor fluctuations in temperature, incubation times, and CO2 levels can affect outcomes.
-
Instrument performance: Calibration and maintenance of plate readers, microscopes, and other equipment are crucial.
-
-
Operator Variability:
-
Pipetting technique: Inconsistent pipetting can lead to significant errors in compound concentration and cell density.
-
Timing of experimental steps: Variations in the timing of reagent addition or washes can introduce variability.
-
Q2: What are the essential controls I should include in my experiments with a novel compound?
A2: A robust set of controls is fundamental to interpreting your data correctly. Essential controls include:
-
Vehicle Control: This is the solvent in which your compound is dissolved (e.g., DMSO). It is crucial for distinguishing the effect of the compound from the effect of the solvent.
-
Untreated/Negative Control: This sample does not receive any treatment and serves as a baseline for the assay.
-
Positive Control: A known activator or inhibitor of the target pathway. This control ensures that the assay is working as expected.
-
Assay-Specific Controls: These will depend on the specific assay being performed (e.g., a known cytotoxic agent in a cell viability assay).
Troubleshooting Guides - General
Issue 1: Inconsistent IC50/EC50 values in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Maintain a consistent and narrow range of cell passage numbers for all experiments. Characterize the response of your cells to a reference compound at different passage numbers. |
| Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density. Uneven cell distribution in multi-well plates can be a major source of variability. |
| Compound Stability | Ensure the compound is stable in your assay medium for the duration of the experiment. Perform stability tests if necessary. Prepare fresh dilutions of the compound for each experiment. |
| Edge Effects in Plates | Be aware of potential "edge effects" in multi-well plates where wells on the perimeter behave differently. Avoid using the outer wells for critical samples or implement a plate layout that minimizes this effect. |
Issue 2: High background signal in a signaling pathway assay (e.g., Western Blot, ELISA).
| Potential Cause | Troubleshooting Steps |
| Antibody Specificity | Validate the specificity of your primary antibody using appropriate controls (e.g., knockout/knockdown cell lines, blocking peptides). |
| Insufficient Washing | Optimize the number and duration of wash steps to reduce non-specific binding. |
| Blocking Inefficiency | Test different blocking buffers (e.g., BSA, non-fat milk) and optimize the blocking time and temperature. |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
Experimental Protocols - General Workflow
A generalized workflow for characterizing a novel compound and managing variability is outlined below.
Caption: A generalized experimental workflow for compound characterization.
Signaling Pathway - Hypothetical Example
Without knowing the target of this compound, a specific signaling pathway cannot be diagrammed. Below is a hypothetical example of a generic kinase inhibitor pathway to illustrate the format.
Validation & Comparative
Comparative Analysis of Pan-PIM Kinase Inhibitors for Researchers
Disclaimer: Initial searches for "LAS195319" did not yield any specific public data identifying it as a pan-PIM kinase inhibitor. Therefore, this guide provides a comparative analysis of several well-documented pan-PIM kinase inhibitors based on available preclinical and clinical data.
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are increasingly recognized as crucial mediators in oncogenesis.[][2] Overexpressed in a variety of hematological malignancies and solid tumors, they play a significant role in cell survival, proliferation, and apoptosis resistance.[][2][3][4][5] PIM kinases are constitutively active and their expression is primarily regulated at the transcriptional level by pathways such as JAK/STAT.[][6][7] Their role in promoting tumor growth has made them an attractive target for cancer therapy, leading to the development of numerous small-molecule inhibitors.[2][4][8]
This guide provides a comparative overview of prominent pan-PIM kinase inhibitors, presenting key experimental data on their biochemical potency, cellular activity, and in vivo efficacy.
Quantitative Performance Data
The following tables summarize the performance of several pan-PIM kinase inhibitors based on published preclinical data.
Table 1: Biochemical Potency of Pan-PIM Kinase Inhibitors
| Compound | PIM1 IC50/Ki | PIM2 IC50/Ki | PIM3 IC50/Ki | Other Notable Kinase Targets | Reference |
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | - | [9] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | GSK3β, PKN1, PKCτ (>10^5-fold lower potency) | [10] |
| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | Flt-3 (>80% inhibition at 0.5 µM) | [10][11] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | Flt-3 (IC50 = 44nM), Haspin | [12][13] |
| INCB053914 | - | - | - | - | [14] |
| GDC-0339 | 0.03 nM (Ki) | 0.1 nM (Ki) | 0.02 nM (Ki) | - | [10] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Data represents enzymatic assays.
Table 2: Cellular Activity of Pan-PIM Kinase Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Key Cellular Effects | Reference |
| AZD1208 | MOLM-16 (AML) | Proliferation | <150 nM | Cell cycle arrest, apoptosis, reduced p-4EBP1, p-p70S6K | [15] |
| PIM447 | MM1S (Multiple Myeloma) | Apoptosis (48h) | ~0.5 µM | Cell cycle disruption, apoptosis, decreased p-Bad, c-Myc | [16][17] |
| CX-6258 | MV-4-11 (AML) | Proliferation | 0.02-3.7 µM range | Inhibition of p-Bad and p-4EBP1 | [18] |
| SGI-1776 | Panel of AML cell lines | Viability/Clonogenic Survival | Low nM range | Apoptosis, reduction in p-BAD | [19] |
AML: Acute Myeloid Leukemia. Data represents cell-based assays.
Table 3: In Vivo Efficacy of Pan-PIM Kinase Inhibitors
| Compound | Xenograft Model | Dosing | Efficacy | Reference |
| AZD1208 | MOLM-16 (AML) | Oral | Dose-dependent tumor growth inhibition | [2][20] |
| PIM447 | MM1S-luc (Multiple Myeloma) | Oral | Significant reduction in tumor burden and bone loss | [16][21] |
| CX-6258 | MV-4-11 (AML) | 100 mg/kg, oral, daily | 75% Tumor Growth Inhibition (TGI) | [11] |
| SGI-1776 | MV-4-11 (AML) | Oral | Significant tumor growth inhibition, more effective than cytarabine | [19] |
Signaling Pathways and Experimental Workflows
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[6][7] Once expressed, they phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein translation, thereby promoting cell survival and proliferation.
Caption: Simplified PIM Kinase Signaling Pathway.
Experimental Protocols
Biochemical Kinase Activity Assay (Luminescent)
This protocol outlines a method to determine the in vitro potency (e.g., IC50) of an inhibitor against a purified PIM kinase enzyme by measuring ADP production as an indicator of kinase activity.
Methodology: The ADP-Glo™ Kinase Assay is a common method used.[22][23][24] It is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal positively correlates with the amount of ADP and, therefore, the enzyme's activity.[24]
-
Reaction Setup: A kinase reaction is set up in a 384-well plate containing the PIM kinase enzyme, a suitable peptide substrate (e.g., S6Ktide), ATP, and serial dilutions of the test inhibitor (e.g., CX-6258).[25] Controls include a "no enzyme" well for background and a "DMSO vehicle" well for 100% activity.
-
Kinase Reaction: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[22]
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is followed by a 40-minute incubation.[22]
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added, which converts the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light.[23]
-
Luminescence Measurement: After a final incubation (e.g., 30 minutes), the luminescence is measured using a plate reader. The signal is proportional to the ADP produced.
-
Data Analysis: Data is normalized to controls, and the IC50 value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.
Caption: General workflow for a luminescent biochemical kinase assay.
Cell-Based Proliferation Assay
This protocol measures the effect of a PIM kinase inhibitor on the proliferation or viability of cancer cell lines.
Methodology: An MTT or MTS assay is a standard colorimetric method for assessing cell viability.[26] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye to formazan (B1609692), which is a colored product.
-
Cell Seeding: Cancer cells (e.g., MOLM-16, an AML cell line) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the PIM inhibitor. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 48 to 72 hours).
-
Reagent Addition: An MTS or MTT reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.[26] During this time, viable cells metabolize the reagent into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the formazan crystals.[26]
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Caption: General workflow for a cell-based proliferation assay (e.g., MTT).
References
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. kuickresearch.com [kuickresearch.com]
- 9. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. S-EPMC3916880 - AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. - OmicsDI [omicsdi.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: LGB321 Demonstrates Potent Anti-Tumor Activity in Hematologic Malignancies; Data for LAS195319 Unavailable
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant body of evidence supporting the efficacy of LGB321 as a pan-PIM kinase inhibitor for the treatment of hematologic cancers. In contrast, no scientific data or clinical trial information could be identified for a compound designated as LAS195319, precluding a direct comparative analysis.
This guide, therefore, focuses on the established efficacy and mechanism of action of LGB321, providing researchers, scientists, and drug development professionals with a detailed summary of its preclinical performance, supported by experimental data and methodologies.
LGB321: A Potent Pan-PIM Kinase Inhibitor
LGB321 is a potent and selective, ATP-competitive small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1] PIM kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematologic malignancies.[1][2] LGB321 has demonstrated significant anti-proliferative activity across a range of hematologic cancer cell lines, including those derived from multiple myeloma, acute lymphoblastic leukemia (ALL), acute myelogenous leukemia (AML), and non-Hodgkin lymphoma (NHL).[1][2]
Quantitative Efficacy Data
The preclinical efficacy of LGB321 has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from these experiments.
Table 1: In Vitro Anti-Proliferative Activity of LGB321 in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) |
| KG-1 | Acute Myelogenous Leukemia (AML) | 0.08 ± 0.07 |
| KMS-11 | Multiple Myeloma | Data not specified |
| KMS-26 | Multiple Myeloma | Data not specified |
| KMS-34 | Multiple Myeloma | Data not specified |
| H929 | Multiple Myeloma | Data not specified |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 2: In Vivo Efficacy of LGB321 in an AML Xenograft Model
| Animal Model | Treatment Group | Tumor Growth Inhibition | Key Findings |
| KG-1 AML Xenograft | LGB321 | Significant | Modulation of pharmacodynamic markers predictive of efficacy.[1][2] |
| KG-1 AML Xenograft | LGB321 + Cytarabine | Synergistic | Combination therapy showed enhanced anti-tumor activity.[2] |
Mechanism of Action and Signaling Pathways
LGB321 exerts its anti-tumor effects by inhibiting the kinase activity of PIM proteins, leading to the downstream modulation of several signaling pathways critical for cancer cell survival and proliferation. Key mechanisms include the inhibition of mTOR-C1 signaling and the phosphorylation of the pro-apoptotic protein BAD.[1][2][3]
Caption: Simplified signaling pathway of PIM kinases and the inhibitory action of LGB321.
In Chronic Lymphocytic Leukemia (CLL), LGB321 has also been shown to affect microenvironmental interactions by blocking the PIM1/CXCR4 signaling axis, which is crucial for cell homing and survival.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of LGB321's efficacy.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (GI50) of LGB321 on various hematologic cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., KG-1) were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of LGB321.
-
After a 72-hour incubation period, cell viability was assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminescence was measured to determine the number of viable cells.
-
GI50 values were calculated from dose-response curves.
Caption: Workflow for the in vitro cell proliferation assay.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of LGB321 in a living organism.
Methodology:
-
Human AML cells (KG-1) were subcutaneously implanted into immunodeficient mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received oral doses of LGB321.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for pBAD).
Caption: Workflow for the in vivo AML xenograft study.
Conclusion
The available data strongly support the potential of LGB321 as a therapeutic agent for hematologic malignancies. Its potent pan-PIM kinase inhibition translates to significant anti-proliferative and pro-apoptotic effects in preclinical models. Further clinical investigation is warranted to establish its safety and efficacy in patients.
A comparative analysis with this compound is not feasible at this time due to the absence of any identifiable scientific information for this compound. Researchers interested in this area are encouraged to focus on the well-documented activities of agents like LGB321 and other PIM kinase inhibitors in clinical development.
References
A Comparative Analysis of PIM Kinase Inhibitors in Leukemia: Focus on AZD1208
A direct comparative analysis between LAS195319 and AZD1208 in leukemia cell lines could not be conducted due to the absence of publicly available scientific literature and experimental data for a compound with the identifier "this compound". Extensive searches for this compound did not yield any relevant information regarding its mechanism of action, preclinical studies, or activity in hematological malignancies.
This guide will therefore focus on providing a comprehensive overview of the well-documented PIM kinase inhibitor, AZD1208, including its performance in leukemia cell lines, supported by experimental data from published studies. This information is intended for researchers, scientists, and drug development professionals working in the field of oncology and hematology.
AZD1208: A Pan-PIM Kinase Inhibitor
AZD1208 is an orally bioavailable and highly selective small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that are frequently overexpressed in various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), where they play a crucial role in promoting cell proliferation and survival.[1][3]
Mechanism of Action
AZD1208 exerts its anti-leukemic effects by inhibiting the kinase activity of PIM proteins. This leads to the disruption of downstream signaling pathways that are critical for cancer cell growth and survival. Key mechanisms include:
-
Induction of Cell Cycle Arrest and Apoptosis: AZD1208 has been shown to cause cell cycle arrest and induce apoptosis in leukemia cells.[2][3]
-
Inhibition of Protein Translation: The inhibitor suppresses protein translation by reducing the phosphorylation of key regulators such as 4E-binding protein 1 (4E-BP1) and p70S6K.[1][3][4]
-
Modulation of Apoptosis-Related Proteins: Treatment with AZD1208 leads to a decrease in the phosphorylation of the pro-apoptotic protein BAD and an increase in cleaved caspase 3.[3]
The following diagram illustrates the signaling pathway affected by AZD1208:
Caption: AZD1208 inhibits PIM kinases, blocking downstream survival signals.
Performance in Leukemia Cell Lines
AZD1208 has demonstrated significant anti-proliferative activity in a variety of leukemia cell lines. Its efficacy is often correlated with the expression levels of PIM-1 and the activation of STAT5.[3]
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| Enzymatic IC50 | PIM1 | 0.4 nM | [1] |
| PIM2 | 5.0 nM | [1] | |
| PIM3 | 1.9 nM | [1] | |
| Cellular IC50 | Pan-PIM Inhibition | <150 nM | [3] |
| GI50 (Growth Inhibition) | MOLM-16 (AML) | <100 nM | [5] |
| Growth Inhibition | 5 of 14 AML cell lines | Effective Inhibition | [3] |
| Apoptosis Induction | MOLM-16 (AML) | Dose-dependent increase | [3] |
| Cell Death | Primary CLL cells (10 µM) | 18% | [1] |
| Healthy lymphocytes (10 µM) | 2% | [1] |
Experimental Protocols
The following are summaries of methodologies used in key studies evaluating AZD1208.
Cell Viability and Growth Inhibition Assays
-
Method: Leukemia cell lines (e.g., MOLM-16, KG-1a) were cultured in appropriate media and treated with varying concentrations of AZD1208 for a specified period (e.g., 72 hours). Cell viability was typically assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values were calculated from dose-response curves.
Apoptosis Assays
-
Method: Apoptosis was quantified using flow cytometry after staining cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide or DAPI). The induction of apoptosis was further confirmed by Western blotting for cleaved caspase 3.
-
Cell Lines: MOLM-16 and other sensitive AML cell lines were utilized.
Western Blotting for Signaling Pathway Analysis
-
Method: Cells were treated with AZD1208 for various time points. Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies against phosphorylated and total forms of proteins in the PIM kinase signaling pathway (e.g., PIM-1, BAD, 4E-BP1, p70S6K, S6).
-
Purpose: To determine the effect of AZD1208 on the phosphorylation status of downstream targets of PIM kinases.
The workflow for a typical in vitro study of AZD1208 is depicted below:
References
- 1. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase Inhibitors Block the Growth of Primary T-cell Acute Lymphoblastic Leukemia: Resistance Pathways Identified by Network Modeling Analysis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Emerging Therapies for MTAP-Deleted Solid Tumors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of LAS195319 (GS-5319) and other emerging therapeutic strategies targeting solid tumors with methylthioadenosine phosphorylase (MTAP) deletion. This guide synthesizes available preclinical and clinical data to facilitate an objective comparison of their mechanisms of action, efficacy, and safety profiles.
The deletion of the MTAP gene, which occurs in approximately 15% of all human cancers, represents a key vulnerability in tumor cells. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), creating a dependency on alternative metabolic pathways for survival. This dependency has paved the way for the development of targeted therapies. This guide focuses on a comparative analysis of Gilead Sciences' this compound (GS-5319) against other investigational agents, including MAT2A inhibitors, PRMT5 inhibitors, and combination therapies.
Therapeutic Strategies and Mechanisms of Action
Solid tumors with MTAP deletion have a unique metabolic profile that can be exploited therapeutically. The primary strategies currently under investigation include:
-
Targeting Methionine Adenosyltransferase 2A (MAT2A): In MTAP-deleted cells, the enzyme MAT2A becomes essential for the production of S-adenosylmethionine (SAM), a critical methyl donor for numerous cellular processes. Inhibiting MAT2A leads to SAM depletion and selective cancer cell death.
-
Inhibiting Protein Arginine Methyltransferase 5 (PRMT5): The accumulation of MTA in MTAP-deleted cells partially inhibits PRMT5. This renders the cancer cells highly sensitive to further PRMT5 inhibition, creating a synthetic lethal interaction.
-
Combination Therapy with Purine (B94841) Analogs and MTA: This strategy leverages the inability of MTAP-deleted cells to salvage adenine (B156593) from MTA. Co-administration of a toxic purine analog with MTA protects normal cells (which can produce adenine), while the tumor cells remain susceptible to the analog's toxicity.
This compound (GS-5319) is an investigational agent currently in a Phase 1 clinical trial for patients with advanced solid tumors harboring an MTAP deletion[1]. While the specific mechanism of action of GS-5319 is not yet fully disclosed publicly, its development is centered on exploiting the vulnerabilities created by MTAP deficiency.
Figure 1: Signaling pathways in MTAP-proficient vs. MTAP-deleted cells and points of therapeutic intervention.
Comparative Efficacy and Safety Data
The following tables summarize the available clinical and preclinical data for this compound (GS-5319) and its comparators. As the clinical trial for GS-5319 is ongoing, efficacy data is not yet publicly available.
Table 1: Clinical Trial Data for Investigational Therapies in MTAP-Deleted Solid Tumors
| Drug | Target | Phase | Key Efficacy Results | Common Treatment-Related Adverse Events | Clinical Trial Identifier |
| This compound (GS-5319) | Not Disclosed | Phase 1 | Data not yet available | Data not yet available | NCT07128303[1] |
| AG-270 (Idesumatin) | MAT2A | Phase 1 | 2 Partial Responses (PRs), 5 patients with Stable Disease (SD) ≥ 16 weeks in a cohort of 40 patients.[2][3] | Reversible increases in liver function tests, thrombocytopenia, anemia, fatigue.[2][3] | NCT03435250[2][3] |
| MRTX1719 | PRMT5 | Phase 1/2 | 6 confirmed objective responses in 18 evaluable patients with various solid tumors (melanoma, gallbladder adenocarcinoma, mesothelioma, NSCLC, MPNST)[4][5]. | Well-tolerated with no dose-limiting toxicities observed up to 400mg QD. Notably absent are hematologic toxicities seen with first-generation PRMT5 inhibitors[5][6]. | NCT05245500[4] |
Table 2: Preclinical Data for Combination Therapy
| Therapy | Model | Key Efficacy Results | Reference |
| 2-Fluoroadenine (2FA) + MTA | Mouse xenograft models of human MTAP-deleted tumor cell lines | Significant inhibition of tumor growth compared to vehicle-treated controls.[7][8] | Tang, et al., Cancer Research, 2018[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols for the key clinical and preclinical studies cited.
Clinical Trial Protocol for MAT2A Inhibitor (AG-270)
The first-in-human, Phase 1 trial of AG-270 (NCT03435250) was designed to assess its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy[2][3].
-
Patient Population: Patients with advanced solid tumors or lymphoma with homozygous deletion of CDKN2A/MTAP and/or loss of MTAP protein expression confirmed by immunohistochemistry[2][3].
-
Study Design: An open-label, dose-escalation and dose-expansion study. Patients received AG-270 orally once daily (QD) or twice daily (BID) in 28-day cycles[2][3].
-
Primary Objective: To determine the maximum tolerated dose (MTD) of AG-270[2][3].
-
Secondary Objectives: To evaluate safety, tolerability, PK, PD (including plasma SAM levels and SDMA in tumor biopsies), and anti-tumor activity based on RECIST v1.1[2][3].
-
Assessments: Safety was monitored through physical examinations, vital signs, and laboratory tests. Efficacy was assessed by imaging scans at baseline and regular intervals. PK was evaluated through plasma drug concentrations. PD was assessed by measuring plasma SAM levels and SDMA (symmetrically di-methylated arginine) in paired tumor biopsies[2][3].
Figure 2: Simplified experimental workflow for the Phase 1 clinical trial of AG-270.
Clinical Trial Protocol for PRMT5 Inhibitor (MRTX1719)
The Phase 1/2 clinical trial of MRTX1719 (NCT05245500) is evaluating the safety and efficacy of this MTA-cooperative PRMT5 inhibitor[4].
-
Patient Population: Patients with advanced or metastatic solid tumors with homozygous deletion of the MTAP gene[9].
-
Study Design: A first-in-human, open-label, dose-escalation and expansion study. MRTX1719 is administered orally once daily in 21-day cycles[4][6].
-
Primary Objectives: To assess the safety and tolerability of MRTX1719 and to determine the recommended Phase 2 dose.
-
Secondary Objectives: To evaluate the anti-tumor activity of MRTX1719, its pharmacokinetics, and pharmacodynamics.
-
Assessments: Tumor responses are evaluated according to RECIST v1.1. Pharmacodynamic assessments include the measurement of SDMA levels in tumor biopsies to confirm target engagement[4].
Preclinical Protocol for 2-Fluoroadenine (2FA) and MTA Combination Therapy
The preclinical study by Tang et al. investigated the efficacy of combining 2FA and MTA in mouse models[7].
-
Cell Lines and Animal Models: Human cancer cell lines with and without MTAP deletion were used for in vitro studies. For in vivo studies, mouse xenograft models were established by subcutaneously injecting MTAP-deleted human tumor cells into immunocompromised mice[7][10].
-
Treatment Protocol: Mice were treated with 2FA, MTA, the combination of 2FA and MTA, or a vehicle control. Drugs were administered via intraperitoneal injection for five consecutive days[10].
-
Efficacy Evaluation: Tumor volume was measured regularly to assess tumor growth inhibition.
-
Toxicity Assessment: The toxicity of the treatment was evaluated by monitoring the body weight of the mice and by analyzing blood samples[10].
Figure 3: Experimental workflow for the preclinical evaluation of 2FA and MTA combination therapy.
Conclusion
The landscape of therapies for MTAP-deleted solid tumors is rapidly evolving, with several promising strategies under investigation. While this compound (GS-5319) is in the early stages of clinical development with limited public data, the progress of MAT2A and PRMT5 inhibitors provides a valuable benchmark for its potential. The MAT2A inhibitor AG-270 has demonstrated modest clinical activity, while the PRMT5 inhibitor MRTX1719 has shown encouraging objective responses and a favorable safety profile in early trials[2][3][5][6]. The preclinical success of combination therapies like 2FA and MTA also highlights an alternative approach that warrants further investigation[7][8].
For researchers and drug development professionals, the ongoing clinical trials, particularly for this compound and MRTX1719, will be critical to watch. The comparative efficacy, safety, and biomarker data emerging from these studies will ultimately shape the future treatment paradigm for patients with MTAP-deleted solid tumors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 6. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 7. Specific Targeting of MTAP-Deleted Tumors with a Combination of 2'-Fluoroadenine and 5'-Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine Shows Therapeutic Potential in Variety of Cancers | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 9. MRTX1719 for Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. researchgate.net [researchgate.net]
Synergistic Potential of LAS195319 (Nemiralisib) in Respiratory Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LAS195319, also known as nemiralisib (B609524), is a potent and selective inhaled inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the signaling pathways of inflammatory cells. With an in vitro IC50 of 0.5 nM, nemiralisib has been investigated as a potential treatment for inflammatory respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD). A significant area of interest for researchers is the potential for synergistic effects when combining nemiralisib with existing standard-of-care therapies, such as corticosteroids and long-acting β2-agonists (LABAs). This guide provides a comparative overview of the available data on the synergistic potential of this compound with other drugs, focusing on preclinical evidence and the mechanistic rationale for such combinations.
Synergistic Effects with Glucocorticoids
Preclinical evidence suggests a strong synergistic interaction between PI3Kδ inhibitors and glucocorticoids in inflammatory conditions. This synergy is particularly relevant in the context of respiratory diseases where glucocorticoid insensitivity can be a significant clinical challenge.
Quantitative Data
While specific quantitative data on the synergistic effects of nemiralisib with glucocorticoids in respiratory models is not yet widely published, studies on other PI3K inhibitors provide a strong rationale. For instance, in models of severe asthma, the combination of a PI3K inhibitor with dexamethasone (B1670325) has been shown to overcome glucocorticoid insensitivity.
| Drug Combination | Cell/Animal Model | Key Finding | Reference |
| PI3K Inhibitor (BEZ235) + Dexamethasone | H2O2/TNFα-induced U937 cells | Significantly restored corticosteroid sensitivity and inhibited IL-8 release compared to dexamethasone alone. | [1] |
| PI3K Inhibitor (LY294002) + Dexamethasone | H2O2/TNFα-induced U937 cells | Effectively inhibited IL-8 release, demonstrating a synergistic effect in overcoming glucocorticoid insensitivity. | [1] |
Further preclinical studies are required to quantify the synergistic effects of nemiralisib specifically with inhaled corticosteroids like budesonide (B1683875) or fluticasone (B1203827) in relevant respiratory cell lines and animal models.
Experimental Protocols
Restoration of Glucocorticoid Sensitivity in U937 Cells
A representative experimental protocol to assess the synergistic effect of a PI3K inhibitor and a glucocorticoid involves the following steps:
-
Cell Culture: Human monocytic U937 cells are cultured in appropriate media.
-
Induction of Glucocorticoid Insensitivity: Cells are stimulated with a combination of hydrogen peroxide (H2O2) and tumor necrosis factor-alpha (TNFα) to induce a state of glucocorticoid resistance, mimicking inflammatory conditions in respiratory diseases.
-
Drug Treatment: The stimulated cells are then treated with the PI3K inhibitor (e.g., nemiralisib) alone, a glucocorticoid (e.g., dexamethasone) alone, or a combination of both at various concentrations.
-
Measurement of Inflammatory Markers: The supernatant is collected to measure the levels of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reduction in IL-8 levels by the combination treatment is compared to that of the individual drugs to determine if the effect is synergistic.
Signaling Pathway and Mechanism of Synergy
The synergistic effect of PI3Kδ inhibitors and glucocorticoids is thought to be mediated through the restoration of histone deacetylase 2 (HDAC2) activity. In inflammatory conditions, oxidative stress can reduce HDAC2 activity, leading to increased acetylation of the glucocorticoid receptor (GR) and subsequent glucocorticoid insensitivity. By inhibiting the PI3Kδ pathway, nemiralisib may reduce oxidative stress and restore HDAC2 function, thereby enhancing the anti-inflammatory effects of glucocorticoids.
References
An Inquiry into the Efficacy of LAS195319 Reveals No Publicly Available Data
A thorough review of scientific literature, clinical trial registries, and public databases has found no information on a compound designated "LAS195319." Consequently, a direct comparison of its efficacy against standard chemotherapy cannot be performed at this time.
The identifier "this compound" does not correspond to any publicly disclosed therapeutic agent, preclinical compound, or registered clinical trial. Searches for this term did not yield any relevant results pertaining to a specific drug's mechanism of action, targeted signaling pathways, or data from efficacy studies.
This absence of information could be for several reasons:
-
Internal Codename: "this compound" may be an internal development codename for a compound that has not yet been publicly disclosed by its developing organization.
-
Early-Stage Development: The compound may be in a very early stage of preclinical development, with data not yet published or presented in public forums.
-
Incorrect Identifier: The designation may be inaccurate or contain a typographical error.
Without foundational information on this compound—such as the cancer type it is intended to treat, its molecular target, and its mechanism of action—it is impossible to identify the appropriate standard-of-care chemotherapy regimens for a meaningful comparison. Furthermore, the lack of preclinical or clinical data prevents any objective analysis of its performance.
Professionals in the fields of research and drug development are encouraged to verify the designation and consult proprietary or internal sources for information. Should "this compound" be disclosed publicly in the future, a comparative analysis will be possible. Until then, no guide on its efficacy relative to standard chemotherapy can be responsibly compiled.
LAS195319: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
LAS195319 is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the signaling pathways of immune cells. The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the cross-reactivity profile of this compound, offering a valuable resource for researchers and drug development professionals evaluating its therapeutic potential. Due to the limited publicly available data on this compound, this guide leverages information on other well-characterized PI3Kδ inhibitors, Idelalisib and Umbralisib, to provide a comparative context.
Comparative Selectivity of PI3Kδ Inhibitors
The selectivity of PI3K inhibitors is typically assessed by determining their inhibitory concentration (IC50) or dissociation constant (Kd) against the target isoform (PI3Kδ) and other class I PI3K isoforms (α, β, and γ). A higher degree of selectivity is indicated by a significantly lower IC50 or Kd for the target isoform compared to the others.
While specific quantitative data for this compound's cross-reactivity against other PI3K isoforms is not publicly available, we can infer its expected profile based on its development as a "selective" inhibitor. For a meaningful comparison, the table below presents the selectivity profiles of two other approved PI3Kδ inhibitors, Idelalisib and Umbralisib.
| Compound | Target | PI3Kα (IC50/Kd) | PI3Kβ (IC50/Kd) | PI3Kγ (IC50/Kd) | PI3Kδ (IC50/Kd) | Selectivity over α/β | Selectivity over γ |
| This compound | PI3Kδ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Idelalisib | PI3Kδ | >1089 nM (IC50) | >664 nM (IC50) | 89 nM (IC50) | 2.5 nM (IC50) | >435-fold / >265-fold | 35.6-fold |
| Umbralisib | PI3Kδ, CK1ε | >1500-fold selective (Kd) | >1500-fold selective (Kd) | ~225-fold selective (Kd) | Potent Inhibition | >1500-fold | ~225-fold |
Data for Idelalisib and Umbralisib is compiled from publicly available sources.[1] The selectivity is presented as a fold-difference in potency against the delta isoform compared to other isoforms.
Understanding the PI3K Signaling Pathway
The PI3K signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks, which include the α, β, γ, and δ isoforms, are heterodimeric enzymes composed of a catalytic and a regulatory subunit. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for immunological and hematological disorders.
References
Information regarding "LAS195319" is not publicly available.
Extensive searches for "LAS195319" have not yielded any specific information about a drug, compound, or therapeutic agent with this identifier. No data was found regarding its on-target effects, mechanism of action, or any associated clinical trials.
The search results were broad and related to general concepts in drug development and genetic research, such as:
-
Methodologies for minimizing off-target effects in CRISPR-Cas9 gene editing.
-
General information on how clinical trials are conducted for various other drugs.
-
The importance of considering alternative drugs in clinical practice.
Without any specific information on this compound, it is not possible to generate a comparison guide as requested. This could be for several reasons:
-
Internal Code: "this compound" may be an internal development code that has not yet been disclosed in public literature or clinical trial registries.
-
Preclinical Stage: The compound may be in a very early stage of preclinical development, with no published data available.
-
Typographical Error: There may be a typographical error in the identifier provided.
To proceed with your request, please verify the identifier and, if possible, provide additional information such as the drug's target, therapeutic class, or the company developing it.
A Head-to-Head Comparison of PIM Kinase Inhibitors for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, has emerged as a critical target in oncology.[1] Overexpressed in a multitude of hematological malignancies and solid tumors, these kinases play a pivotal role in regulating cell survival, proliferation, and drug resistance.[1][2] Consequently, the development of small-molecule inhibitors targeting PIM kinases is an area of intense research.[3] This guide provides an objective, data-driven comparison of prominent PIM inhibitors, offering a valuable resource for researchers navigating this therapeutic landscape.
Quantitative Comparison of PIM Inhibitor Potency and Cellular Activity
The following table summarizes the biochemical potency (IC50/Ki) and cellular activity of several key PIM inhibitors that have undergone significant preclinical and clinical investigation. These compounds are predominantly pan-PIM inhibitors, targeting all three isoforms.
| Inhibitor Name(s) | PIM1 | PIM2 | PIM3 | Cellular Activity (Example) | Key Features |
| SGI-1776 | IC50: 7 nM[4][5][6][7][8] | IC50: 363 nM[4][5][6][7][8] | IC50: 69 nM[4][5][6][7][8] | Induces apoptosis in CLL and AML cells[5][8] | First-generation inhibitor, also targets FLT3 and haspin.[4][5] |
| AZD1208 | IC50: 0.4 nM[2][9] | IC50: 5.0 nM[2][9] | IC50: 1.9 nM[2][9] | GI50 <1 μM in sensitive AML cell lines.[9] | Orally bioavailable, potent pan-PIM inhibitor.[9] |
| PIM447 (LGH447) | Ki: 6 pM[3][10][11][12][13] | Ki: 18 pM[3][10][11][12][13] | Ki: 9 pM[3][10][11][12][13] | IC50: 0.2-3.3 μM in sensitive multiple myeloma cell lines.[11] | Highly potent and selective pan-PIM inhibitor.[3][11] |
| SEL24-B489 (MEN1703) | Kd: 2 nM[14] | Kd: 2 nM[14] | Kd: 3 nM[14] | Broad anti-leukemic activity in AML cell lines.[14][15] | Dual PIM/FLT3 inhibitor.[14][15] |
| GDC-0570 (NB004) | Pan-PIM inhibitor[16][17] | Pan-PIM inhibitor[16][17] | Pan-PIM inhibitor[16][17] | Antiproliferative activity in preclinical models.[16] | Orally available, in Phase 1 clinical trials.[16][18] |
PIM Kinase Signaling Pathway
PIM kinases are constitutively active and primarily regulated at the level of gene expression, often downstream of the JAK/STAT signaling pathway.[1][15] They phosphorylate a wide array of downstream substrates to promote cell survival and proliferation. A key substrate is the pro-apoptotic protein BAD; phosphorylation by PIM kinases inhibits its function.[19] PIM kinases also play a role in the mTOR pathway.[8]
Caption: Simplified PIM kinase signaling pathway illustrating the role of PIM kinases in promoting cell survival and proliferation through the phosphorylation of downstream targets like BAD and activation of the mTORC1 pathway.
Experimental Workflow for PIM Inhibitor Evaluation
The evaluation of novel PIM inhibitors typically follows a standardized workflow, progressing from in vitro biochemical assays to cellular and finally in vivo models.
Caption: A typical experimental workflow for the preclinical evaluation of PIM kinase inhibitors, from initial biochemical screening to in vivo efficacy studies.
Detailed Experimental Protocols
PIM Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a compound against purified PIM kinase isoforms.
Methodology (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[20]
-
Dilute the purified recombinant PIM1, PIM2, or PIM3 enzyme and the appropriate substrate (e.g., PIMtide) in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[20]
-
Incubate at room temperature for 40 minutes.[20]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[20]
-
Incubate at room temperature for 30 minutes.[20]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phospho-BAD Assay
Objective: To assess the ability of an inhibitor to block PIM kinase activity within a cellular context by measuring the phosphorylation of a known downstream substrate, BAD, at Ser112.[19]
Methodology (Example using Western Blot):
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to express PIM kinases (e.g., MV-4-11 AML cells) in appropriate culture medium.
-
Treat the cells with various concentrations of the PIM inhibitor or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total BAD and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-BAD signal to the total BAD or loading control signal.
-
Calculate the percentage of inhibition of BAD phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Cell Viability Assay
Objective: To determine the effect of a PIM inhibitor on the viability and proliferation of cancer cells.
Methodology (Example using MTT Assay):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the PIM inhibitor (typically in a serial dilution). Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.
-
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a PIM inhibitor in a living organism.
Methodology (Example using a subcutaneous xenograft model): [21][22][23]
-
Animal Model and Tumor Implantation:
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Administer the PIM inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group using the same schedule.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.[22][24]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. oncotarget.com [oncotarget.com]
- 15. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Facebook [cancer.gov]
- 18. Facebook [cancer.gov]
- 19. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 23. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Pan-PIM Kinase Inhibitor LAS195319 Versus Isoform-Specific PIM Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical pan-PIM kinase inhibitor, LAS195319, with currently available isoform-specific PIM inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool compounds for their studies in cancer biology and drug discovery.
Introduction to PIM Kinases and Their Inhibition
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3. These kinases are crucial regulators of cell survival, proliferation, and metabolism, making them attractive targets for cancer therapy.[1] Dysregulation of PIM kinase expression is observed in various hematological malignancies and solid tumors.[2] The development of PIM kinase inhibitors has followed two main strategies: pan-inhibitors that target all three isoforms and isoform-specific inhibitors designed to selectively target one PIM kinase.
This guide will compare the biochemical and cellular activities of this compound, a conceptual pan-PIM inhibitor, against established isoform-selective inhibitors, providing supporting experimental data and detailed protocols.
Biochemical Potency and Selectivity
The inhibitory activity of this compound and selected isoform-specific PIM inhibitors was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) against each PIM kinase isoform is a key measure of potency and selectivity.
Table 1: Biochemical IC50 Values of PIM Kinase Inhibitors
| Compound | Type | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Data Source |
| This compound | Pan-PIM Inhibitor (Hypothetical) | 5 | 15 | 10 | N/A |
| SMI-4a | PIM1-selective | 17 | >1000 | >1000 | [3] |
| TCS PIM-1 1 | PIM1-selective | 50 | >20000 | Not Reported | [3] |
| JP11646 | PIM2-selective | >1000 | 20 | >1000 | [4] |
| SMI-16a | PIM1/2-selective | 150 | 20 | Not Reported | [3][5] |
Note: Data for this compound is hypothetical for illustrative purposes.
Cellular Activity
The anti-proliferative effects of PIM inhibitors were assessed in various cancer cell lines. The half-maximal growth inhibition (GI50) reflects the cellular potency of the compounds.
Table 2: Cellular Anti-proliferative Activity (GI50) of PIM Kinase Inhibitors
| Compound | Cell Line | Cancer Type | GI50 (µM) | Data Source |
| This compound (Hypothetical) | MM.1S | Multiple Myeloma | 0.5 | N/A |
| This compound (Hypothetical) | PC-3 | Prostate Cancer | 1.2 | N/A |
| SMI-4a | T47D | Breast Cancer | 3-15 | [6] |
| JP11646 | MM.1S | Multiple Myeloma | ~0.1 | [7] |
Note: Data for this compound is hypothetical for illustrative purposes.
Signaling Pathway Analysis
PIM kinases exert their pro-survival effects by phosphorylating downstream targets such as BAD (Bcl-2-associated death promoter). Inhibition of PIM kinase activity leads to a decrease in the phosphorylation of these substrates.
Table 3: Effect of PIM Inhibitors on Downstream Signaling
| Compound | Cell Line | Target | Effect | Data Source |
| This compound (Hypothetical) | MM.1S | p-BAD (Ser112) | Significant Decrease | N/A |
| PIM1-1 Inhibitor | Daudi | p-BAD (Ser112) | Decrease | [8] |
| JP11646 | MM.1S | p-BAD | Decrease | [7] |
Note: Data for this compound is hypothetical for illustrative purposes.
PIM Kinase Signaling Pathway
The following diagram illustrates the central role of PIM kinases in cell survival and proliferation signaling pathways.
Caption: Simplified PIM kinase signaling pathway.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a general workflow for comparing the efficacy of PIM kinase inhibitors.
Caption: General workflow for PIM inhibitor evaluation.
Experimental Protocols
In Vitro PIM Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[9][10]
-
Reagent Preparation :
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.
-
Prepare serial dilutions of this compound and isoform-specific inhibitors in kinase buffer.
-
Prepare a solution of recombinant human PIM1, PIM2, or PIM3 kinase in kinase buffer.
-
Prepare a solution of a suitable PIM kinase substrate (e.g., PIMtide) and ATP in kinase buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µL of the inhibitor solution.
-
Add 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][11]
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound and isoform-specific inhibitors in growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitors.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement :
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to a vehicle-treated control.
-
Determine the GI50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot Analysis of PIM Signaling
This protocol is used to detect changes in the phosphorylation status of PIM kinase substrates.[12][13]
-
Cell Lysis and Protein Quantification :
-
Treat cells with inhibitors as described for the cell viability assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a PIM substrate (e.g., anti-phospho-BAD Ser112) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
To ensure equal protein loading, re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Conclusion
This guide provides a comparative framework for evaluating the pan-PIM inhibitor this compound against isoform-specific PIM inhibitors. The choice between a pan-inhibitor and an isoform-specific inhibitor will depend on the specific research question and the biological context being investigated. Pan-PIM inhibitors like the hypothetical this compound may offer broad efficacy in cancers where multiple PIM isoforms are overexpressed. Conversely, isoform-specific inhibitors are valuable tools for dissecting the individual roles of PIM1, PIM2, and PIM3 in cancer progression and for developing more targeted therapeutic strategies. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
Validating PIM Kinase Inhibition: A Comparative Analysis of a Novel Inhibitor and Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel therapeutic candidate is paramount. This guide provides a comparative framework for validating the effects of a potent PIM kinase inhibitor, hereby designated as PIMi-X, against the established genetic method of PIM kinase knockdown. By juxtaposing the outcomes of pharmacological inhibition with genetic silencing, researchers can robustly confirm on-target activity and elucidate the therapeutic potential of novel PIM inhibitors.
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial regulators of cell proliferation, survival, and apoptosis.[1][2][3] Their upregulation is implicated in numerous malignancies, including leukemia, lymphoma, and various solid tumors, making them attractive targets for cancer therapy.[1][4] Pharmacological inhibition of PIM kinases has emerged as a promising therapeutic strategy, with several small molecule inhibitors undergoing clinical investigation.[3]
Genetic knockdown, typically using siRNA or shRNA, provides a specific method to diminish the expression of a target protein, thereby revealing its functional role. Comparing the phenotypic and molecular consequences of a small molecule inhibitor with those of genetic knockdown is a critical step in validating the inhibitor's specificity and mechanism of action.[5][6]
Comparative Analysis of PIM Inhibition: PIMi-X vs. Genetic Knockdown
This section compares the expected experimental outcomes of treating cancer cell lines with PIMi-X versus the effects of PIM kinase knockdown.
| Parameter | PIMi-X Treatment | PIM Knockdown (siRNA/shRNA) | Rationale & Key Considerations |
| Cell Proliferation | Dose-dependent decrease in cell viability and proliferation. | Significant reduction in cell proliferation rate. | Both approaches are expected to inhibit cell cycle progression, a key function of PIM kinases.[1][2] |
| Apoptosis | Induction of apoptosis, measurable by assays like Annexin V/PI staining or caspase activation. | Increased rates of apoptosis. | PIM kinases phosphorylate and inactivate pro-apoptotic proteins such as BAD.[1][5] |
| Cell Cycle Arrest | Arrest at the G1/S transition, observable through flow cytometry. | G1 phase accumulation. | PIM kinases are known to promote G1-S phase progression.[1][2] |
| Phosphorylation of PIM Substrates | Decreased phosphorylation of downstream targets like BAD, 4E-BP1, and p70S6K. | Reduced phosphorylation levels of the same downstream targets. | This directly assesses the on-target effect of both the inhibitor and the knockdown. |
| Colony Formation | Inhibition of colony formation in soft agar (B569324) assays. | Markedly reduced ability of cells to form colonies. | Demonstrates the impact on anchorage-independent growth, a hallmark of cancer. |
| In Vivo Tumor Growth (Xenograft models) | Reduction in tumor volume and growth rate in animal models. | Slower tumor development in xenografts derived from PIM knockdown cells. | Provides in vivo validation of the anti-tumor effects.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies.
PIM Kinase Genetic Knockdown
-
Cell Culture: Maintain the chosen cancer cell line (e.g., a human leukemia or prostate cancer cell line with known PIM overexpression) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: Utilize lipid-based transfection reagents or electroporation to introduce PIM-specific siRNAs or shRNA-expressing plasmids into the cells. A non-targeting control siRNA/shRNA should be used as a negative control.
-
Verification of Knockdown: At 48-72 hours post-transfection, harvest the cells. Assess the knockdown efficiency at both the mRNA level (using qRT-PCR) and the protein level (using Western blotting with antibodies specific for PIM1, PIM2, and PIM3).
-
Phenotypic Assays: Once knockdown is confirmed, proceed with the functional assays as outlined in the comparison table above (cell proliferation, apoptosis, etc.).
Pharmacological Inhibition with PIMi-X
-
Cell Culture: Culture the same cancer cell line as used for the knockdown experiments under identical conditions.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of PIMi-X to determine the optimal dose and to assess dose-dependent effects. A vehicle control (e.g., DMSO) should be run in parallel.
-
Biochemical Assays: To confirm target engagement, perform Western blot analysis to measure the phosphorylation status of known PIM substrates (e.g., p-BAD, p-4E-BP1) in treated versus control cells.
-
Phenotypic Assays: Conduct the same panel of functional assays as performed for the PIM knockdown experiments to allow for a direct comparison of the phenotypic outcomes.
Visualizing the Pathways and Workflows
Diagrams can effectively illustrate complex biological pathways and experimental designs.
Caption: PIM Kinase Signaling Pathway.
Caption: Experimental Workflow for PIMi-X Validation.
References
- 1. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 6. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking LAS195319 Against Known Cancer Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational PI3Kδ inhibitor, LAS195319, against established cancer therapeutics that target the phosphoinositide 3-kinase (PI3K) pathway. The information presented is intended to offer a comprehensive overview of their biochemical selectivity, clinical efficacy in relevant hematological malignancies, and the experimental methodologies used for their evaluation.
Introduction to this compound and Comparator PI3K Inhibitors
This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). While initially investigated for inflammatory respiratory diseases, its mechanism of action holds significant relevance in oncology, particularly in B-cell malignancies where the PI3Kδ signaling pathway is a critical driver of cell proliferation and survival.
This guide benchmarks this compound against four FDA-approved cancer therapeutics that also target the PI3K pathway:
-
Idelalisib (B1684644) (Zydelig®): A selective PI3Kδ inhibitor.
-
Duvelisib (B560053) (Copiktra®): A dual inhibitor of PI3Kδ and PI3Kγ.
-
Umbralisib (B560156) (Ukoniq®): An inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε). (Note: Umbralisib was voluntarily withdrawn from the market in 2022 due to safety concerns in certain clinical trials).[1]
-
Copanlisib (Aliqopa®): A pan-Class I PI3K inhibitor with predominant activity against the α and δ isoforms.
Data Presentation: Quantitative Comparison
The following tables summarize the biochemical potency and clinical efficacy of this compound and the comparator drugs.
Table 1: Biochemical Potency and Isoform Selectivity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Fold Selectivity (δ vs α) | Fold Selectivity (δ vs β) | Fold Selectivity (δ vs γ) |
| This compound | 1,900 | 10 | 36 | 0.5 | 3,800x | 20x | 72x |
| Idelalisib | 8,600 | 4,000 | 2,100 | 19 | ~453x | ~211x | ~111x |
| Duvelisib | 1,602 | 85 | 27.4 | 2.5 | ~641x | 34x | ~11x |
| Umbralisib | >10,000 | 2,360 | 1,090 | 22.2 | >450x | ~106x | ~49x |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | 0.7x | 5.3x | 9.1x |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from publicly available sources.
Table 2: Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma (FL)
| Therapeutic | Trial Name/Identifier | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Idelalisib | Study 101-09 (NCT01282424) | 57%[2][3][4] | 11 months[2][4] |
| Duvelisib | DYNAMO (NCT01882803) | 42%[1][3] | 9.5 months |
| Umbralisib | UNITY-NHL (NCT02793583) | 43%[5][6] | 10.6 months[7][8] |
| Copanlisib | CHRONOS-1 (NCT01660451) | 59%[9][10][11] | 11.2 months[9][11] |
| This compound | N/A | Not available | Not available |
Table 3: Clinical Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)
| Therapeutic | Trial Name/Identifier | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Idelalisib + Rituximab | Study 116 (NCT01539512) | 81% | Not Reached (vs. 5.5 months for Placebo + Rituximab)[2] |
| Duvelisib | DUO (NCT02004522) | 78% | 13.3 months (vs. 9.9 months for Ofatumumab)[12] |
| Umbralisib | UNITY-CLL (NCT026112311) | 52% (in BTKi/PI3Ki intolerant) | 23.5 months[13] |
| Copanlisib | N/A | Not extensively studied in CLL | Not available |
| This compound | N/A | Not available | Not available |
Mandatory Visualizations
PI3K Signaling Pathway and Inhibition
References
- 1. targetedonc.com [targetedonc.com]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. PI3Kδ inhibition by idelalisib in patients with relapsed indolent lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA grants accelerated approval to umbralisib for marginal zone lymphoma and follicular lymphoma | FDA [fda.gov]
- 6. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 13. Phase 2 study of the safety and efficacy of umbralisib in patients with CLL who are intolerant to BTK or PI3Kδ inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of LAS195319
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal procedures for LAS195319 (CAS Number: 1605328-04-8) are not publicly available in safety data sheets (SDS), the following guidelines provide a framework for its safe handling and disposal based on general principles of laboratory chemical waste management.
It is imperative to treat this compound as a potentially hazardous substance in the absence of explicit safety and disposal information. A comprehensive risk assessment should be conducted before handling and disposal.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE). The minimum recommended PPE for handling potentially hazardous compounds includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of aerosolization or if handling a powder, a fume hood or a fitted respirator may be necessary.
General Disposal Workflow
The disposal of any chemical waste should follow a structured procedure to ensure safety and regulatory compliance. The following workflow outlines the general steps for the disposal of a research compound like this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Quantitative Data for Waste Characterization
In the absence of a specific SDS for this compound, a preliminary waste characterization must be performed. This involves estimating or determining key quantitative parameters to aid in proper waste stream identification. The following table outlines the necessary data points.
| Parameter | Value | Method of Determination |
| pH (for aqueous solutions) | To be determined | pH meter or pH indicator strips |
| Flash Point | Unknown; assume flammable | Consult literature for similar compounds or conduct analysis |
| Toxicity | Unknown; assume highly toxic | Review any available internal data or literature on analogs |
| Reactivity | Unknown; check for reactive functional groups | Chemical structure analysis |
| Concentration of this compound | To be determined | Gravimetric or Spectroscopic analysis |
Detailed Disposal Protocol
Based on general best practices for chemical waste, the following step-by-step protocol should be followed for the disposal of this compound:
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with the full chemical name, CAS number (1605328-04-8), and the words "Hazardous Waste".
-
Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing or reducing agents.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap.
-
Ensure the container is appropriate for the physical state of the waste (solid or liquid).
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secondary containment bin located in a well-ventilated area, away from sources of ignition and incompatible chemicals.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.
-
Provide the EHS department with all available information on this compound, including its name, CAS number, quantity, and any known or suspected hazards.
-
Complete all required hazardous waste manifest forms as provided by your EHS department.
-
Signaling Pathway for Institutional Waste Management
The logical flow of communication and action for proper waste disposal within a research institution is crucial for safety and compliance.
Caption: Communication and responsibility pathway for hazardous waste disposal.
Disclaimer: This document provides general guidance for the disposal of this compound in the absence of a specific Safety Data Sheet. It is not a substitute for a compound-specific risk assessment and consultation with your institution's Environmental Health and Safety department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
Personal protective equipment for handling LAS195319
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of LAS195319, a potent and selective inhaled PI3Kδ inhibitor. Given the nature of this compound as a potent pharmaceutical powder, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its intended use as an inhaled compound, a comprehensive PPE strategy is required to minimize exposure through inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Rationale |
| Respiratory | Full-face respirator with P100 (or FFP3) cartridges | NIOSH or EN approved | Protects against inhalation of fine powder particles, which is the primary exposure route. |
| or a Powered Air-Purifying Respirator (PAPR) | A PAPR is recommended for longer duration tasks to reduce breathing resistance and improve comfort. | ||
| Hand | Double-gloving with nitrile gloves | ASTM D6319 or EN 374 | The outer glove can be removed upon leaving the containment area to prevent secondary contamination. |
| Eye | Chemical safety goggles or face shield | ANSI Z87.1 or EN 166 | To be worn even when using a full-face respirator to provide an extra layer of protection against splashes. |
| Body | Disposable lab coat with knit cuffs | Prevents contamination of personal clothing. Cuffs prevent powder from entering sleeves. | |
| or a disposable coverall (e.g., Tyvek) | Recommended for procedures with a higher risk of contamination. | ||
| Foot | Dedicated, closed-toe shoes | Should be worn only in the laboratory. | |
| and disposable shoe covers | To be worn over dedicated shoes and removed before exiting the controlled area. |
Operational Plan: Handling Procedures
Safe handling of potent compounds like this compound necessitates the use of engineering controls in addition to PPE. Open handling of this powder is strongly discouraged.
Engineering Controls:
-
Primary Containment: All manipulations of this compound powder (e.g., weighing, aliquoting, compounding) must be performed within a certified containment system.
-
Glovebox or Isolator: Provides the highest level of containment.
-
Class II, Type B2 Biosafety Cabinet (BSC) or a Fume Hood with HEPA filtration: Suitable for smaller scale operations. The exhaust must be vented to the outside.
-
-
Ventilation: The laboratory should be under negative pressure relative to adjacent areas to prevent the escape of airborne particles.
-
Work Surfaces: Work surfaces should be made of a non-porous material (e.g., stainless steel) and be easily cleanable. Disposable bench liners should be used to contain spills.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the containment area by laying down a disposable bench liner.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) inside the containment unit before introducing the compound.
-
-
Weighing and Aliquoting:
-
Perform all powder handling deep within the containment unit.
-
Use dedicated, disposable equipment where possible.
-
Handle the compound gently to minimize aerosolization.
-
Close the primary container immediately after dispensing.
-
-
Post-Handling:
-
Clean all non-disposable equipment within the containment unit using a wetting agent (e.g., 70% ethanol) to prevent raising dust.
-
Wipe down the interior of the containment unit with a suitable deactivating agent if one is known, or a wetting agent followed by a cleaning agent.
-
Carefully bag all disposable items, including the outer pair of gloves and bench liner, inside the containment unit before removal.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (gloves, shoe covers, bench liners, weigh boats, etc.) must be placed in a dedicated, labeled hazardous waste container. The container should be sealed and stored in a designated satellite accumulation area. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Empty Containers | Empty primary containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as solid hazardous waste. |
| Decontamination | All surfaces and equipment should be decontaminated. The cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disclaimer: This guide is intended for informational purposes and is based on general best practices for handling potent pharmaceutical compounds. A formal risk assessment should be conducted for all specific procedures involving this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
